Tamra-peg7-NH2
Description
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Properties
Molecular Formula |
C42H60N4O11 |
|---|---|
Molecular Weight |
796.9 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C18H38N2O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-18(21)20-3-5-23-7-9-25-11-13-27-15-17-28-16-14-26-12-10-24-8-6-22-4-2-19/h5-14H,1-4H3;2-17,19H2,1H3,(H,20,21) |
InChI Key |
JVCAXBFNLNORIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Role of the PEG7 Linker in TAMRA Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a widely utilized fluorescent dye in biological and biomedical research, prized for its bright orange-red fluorescence and good photostability. However, its inherent hydrophobicity can lead to challenges in aqueous environments, including aggregation and non-specific binding, which can compromise experimental results. To address these limitations, TAMRA is often functionalized with polyethylene glycol (PEG) linkers. This guide provides a detailed technical overview of the role of a seven-unit PEG linker (PEG7) in modifying the properties of TAMRA dyes, offering insights into its impact on solubility, photophysical characteristics, and steric hindrance.
The Function of the PEG7 Linker
The incorporation of a PEG7 linker to the TAMRA core structure serves several critical functions that enhance its performance in biological applications. The repeating ethylene glycol units of the PEG chain are hydrophilic, effectively increasing the overall water solubility of the dye conjugate. This improved solubility mitigates the tendency of the hydrophobic TAMRA molecule to aggregate in aqueous buffers, a common issue that can lead to fluorescence quenching and precipitation of labeled biomolecules.
Furthermore, the flexible PEG7 spacer introduces a physical separation between the dye and the molecule to which it is conjugated. This separation minimizes steric hindrance, allowing both the dye and the labeled biomolecule to maintain their native conformations and functions. For instance, when labeling antibodies or other proteins, the PEG7 linker can prevent the bulky dye from interfering with antigen-binding sites or other functional domains.
Data Presentation: Comparative Properties
While direct, head-to-head quantitative comparisons of TAMRA and TAMRA-PEG7 are not extensively available in peer-reviewed literature, the following tables summarize the known properties of TAMRA and the expected improvements conferred by a PEG7 linker based on studies of PEGylated fluorophores.
Table 1: Photophysical Properties
| Property | 5-TAMRA | TAMRA-PEG7 (Expected) |
| Excitation Maximum (λex) | ~546 nm | ~546 nm |
| Emission Maximum (λem) | ~579 nm | ~579 nm |
| Molar Extinction Coefficient (ε) | ~91,000 M⁻¹cm⁻¹ | Similar to 5-TAMRA |
| Fluorescence Quantum Yield (Φ) | ~0.1-0.3 | Potentially higher due to reduced aggregation |
Table 2: Physicochemical Properties
| Property | 5-TAMRA | TAMRA-PEG7 (Expected) |
| Solubility | Low in aqueous buffers | Significantly increased |
| Aggregation | Prone to aggregation in aqueous buffers | Reduced tendency to aggregate |
| Steric Hindrance | Can cause steric hindrance upon conjugation | Reduced due to flexible spacer |
Experimental Protocols
Synthesis of a TAMRA-PEG7 Conjugate (General Protocol)
The synthesis of a TAMRA-PEG7 conjugate typically involves the reaction of an amine-reactive TAMRA derivative (e.g., TAMRA-NHS ester) with a PEG7 linker containing a terminal amine group, or vice-versa. The following is a general protocol for the synthesis of a TAMRA-PEG7-NHS ester, which can then be used to label primary amines on biomolecules.
Materials:
-
5-Carboxytetramethylrhodamine (5-TAMRA)
-
Amino-PEG7-acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Activation of 5-TAMRA: Dissolve 5-TAMRA and NHS in anhydrous DMF. Add DCC to the solution and stir at room temperature for 4 hours to form the TAMRA-NHS ester.
-
Coupling to PEG7: In a separate flask, dissolve Amino-PEG7-acid in DMF. Add the activated TAMRA-NHS ester solution to the Amino-PEG7-acid solution. Stir the reaction mixture at room temperature overnight.
-
Purification of TAMRA-PEG7-acid: Remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography using a gradient of DCM and methanol.
-
Activation of TAMRA-PEG7-acid: Dissolve the purified TAMRA-PEG7-acid and NHS in anhydrous DMF. Add DCC and stir at room temperature for 4 hours to form the TAMRA-PEG7-NHS ester.
-
Final Purification: The final product, TAMRA-PEG7-NHS ester, is purified by preparative HPLC using a water/acetonitrile gradient containing 0.1% TFA. The fractions containing the desired product are collected and lyophilized.
Labeling of a Protein with TAMRA-PEG7-NHS Ester
This protocol describes a general procedure for labeling a protein with a pre-synthesized TAMRA-PEG7-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TAMRA-PEG7-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer to a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the TAMRA-PEG7-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved TAMRA-PEG7-NHS ester.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).
Mandatory Visualization
Caption: Workflow for the synthesis of TAMRA-PEG7-NHS ester and subsequent protein labeling.
Caption: Conceptual diagram illustrating the role of the PEG7 linker in improving TAMRA dye properties.
An In-depth Technical Guide to the Fundamental Properties of TAMRA-peg7-NH2 Fluorophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAMRA-peg7-NH2 is a fluorescent dye that belongs to the tetramethylrhodamine (TAMRA) family of fluorophores. It is characterized by the presence of a seven-unit polyethylene glycol (PEG) spacer and a terminal primary amine group (-NH2). This unique combination of a bright and photostable fluorophore, a hydrophilic spacer, and a reactive amine handle makes this compound a versatile tool for a wide range of applications in biological research and drug development. The TAMRA fluorophore provides a strong orange-red fluorescence signal, while the PEG7 spacer enhances water solubility and reduces steric hindrance, and the primary amine allows for covalent conjugation to biomolecules containing carboxyl groups.[1][2]
Core Properties
The fundamental properties of this compound are summarized below. These values are crucial for designing and interpreting experiments involving this fluorophore.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C41H56N4O11 | [3] |
| Molecular Weight | 780.90 g/mol | [3] |
| Appearance | Red solid | [4] |
| Reactive Group | Primary Amine (-NH2) | |
| Target Functional Group | Carboxylic Acids (-COOH) | |
| Resulting Bond | Amide Bond |
Spectroscopic Properties
The spectroscopic properties of TAMRA conjugates are well-characterized, exhibiting strong absorption and emission in the orange-red region of the visible spectrum. The values provided are typical for TAMRA-labeled biomolecules.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~580 nm | |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.1 - 0.5 | |
| Recommended Laser Line | 561 nm | N/A |
Solubility and Storage
| Property | Recommendation | Source(s) |
| Solubility | Good in DMSO and DMF | |
| Storage | Store at -20°C, desiccated and protected from light. |
Bioconjugation with this compound
The primary amine group of this compound allows for its covalent attachment to biomolecules containing carboxylic acid groups, such as proteins (e.g., on aspartic acid or glutamic acid residues) and some modified oligonucleotides. The most common method for this conjugation is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
EDC/NHS-Mediated Coupling Workflow
The following diagram illustrates the workflow for conjugating this compound to a carboxylated biomolecule.
Caption: Workflow for bioconjugation using this compound.
Detailed Experimental Protocol: EDC/NHS Coupling
This protocol provides a general guideline for conjugating this compound to a protein. Optimization may be required for specific applications.
Materials:
-
Carboxylated protein (in a suitable buffer, e.g., MES)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein: Dissolve the carboxylated protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activate Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Prepare this compound: Dissolve this compound in Coupling Buffer or DMSO to a concentration of 1-10 mg/mL.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of this compound to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-8.5 with Coupling Buffer if necessary.
-
Incubate for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove unconjugated dye and byproducts by size-exclusion chromatography or dialysis against PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).
Applications in Signaling Pathway Analysis
TAMRA-labeled biomolecules are valuable tools for studying cellular signaling pathways. One prominent application is in Fluorescence Resonance Energy Transfer (FRET)-based assays to monitor enzyme activity, such as protein kinases.
FRET-based Protein Kinase A (PKA) Activity Assay
In this assay, a peptide substrate for PKA is dually labeled with a FRET donor (e.g., a cyan fluorescent protein, CFP) and TAMRA as the FRET acceptor. In the absence of PKA activity, the peptide is in a conformation that allows for FRET to occur. Upon phosphorylation by PKA, the peptide undergoes a conformational change that separates the donor and acceptor, leading to a decrease in FRET.
Caption: Signaling pathway for a FRET-based PKA assay.
Experimental Workflow: Immunofluorescence Staining
TAMRA-conjugated antibodies are widely used for immunofluorescence (IF) microscopy to visualize the localization of specific proteins within cells.
Caption: Experimental workflow for immunofluorescence.
Conclusion
This compound is a valuable fluorescent probe for researchers in the life sciences. Its bright and photostable fluorescence, coupled with a hydrophilic PEG spacer and a reactive primary amine, provides a versatile tool for labeling biomolecules and studying their function in a variety of applications, from in vitro assays to cellular imaging. The detailed information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of this powerful fluorophore.
References
An In-depth Technical Guide to the Excitation and Emission Spectra Analysis of TAMRA-peg7-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral properties and applications of TAMRA-peg7-NH2, a fluorescent probe widely utilized in biological research. This document details the photophysical characteristics of the TAMRA fluorophore, protocols for its conjugation and use in cellular imaging, and an example of its application in signaling pathway analysis.
Core Photophysical Properties of TAMRA
Tetramethylrhodamine (TAMRA) is a bright, photostable rhodamine dye that exhibits a strong orange-red fluorescence. The addition of a seven-unit polyethylene glycol (PEG) linker with a terminal amine group (peg7-NH2) enhances its aqueous solubility and provides a reactive handle for conjugation to biomolecules without significantly altering its core spectral properties.
Quantitative Spectral Data
The key photophysical parameters of TAMRA are summarized in the table below. While specific data for the this compound conjugate is not extensively published, the properties are generally considered to be in line with the parent TAMRA fluorophore.
| Property | Value | References |
| Excitation Maximum (λex) | ~546 - 556 nm | [1][2] |
| Emission Maximum (λem) | ~578 - 580 nm | [1][3][4] |
| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.1 - 0.5 |
Experimental Protocols
The terminal amine group of this compound allows for its covalent conjugation to carboxyl groups on target molecules, such as proteins or peptides, typically through the use of carbodiimide chemistry (e.g., EDC/NHS). The following are generalized protocols for labeling and cellular imaging.
Protocol 1: Labeling of a Carboxyl-Containing Biomolecule with this compound
This protocol describes a general method for conjugating this compound to a protein or peptide containing accessible carboxylic acid groups (e.g., on aspartic or glutamic acid residues, or at the C-terminus).
Materials:
-
This compound
-
Target biomolecule with available carboxyl groups
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO (Dimethyl sulfoxide)
Procedure:
-
Biomolecule Preparation: Dissolve the biomolecule in Activation Buffer to a concentration of 1-10 mg/mL.
-
Dye Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Activation of Carboxyl Groups: Add a 5-10 fold molar excess of EDC and Sulfo-NHS to the biomolecule solution. Incubate for 15 minutes at room temperature.
-
Conjugation Reaction: Add the dissolved this compound to the activated biomolecule solution. A 2-10 fold molar excess of the dye is recommended.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Purification: Purify the TAMRA-labeled biomolecule using a suitable chromatography method to remove unconjugated dye and reaction byproducts.
Protocol 2: Live-Cell Imaging of a TAMRA-Labeled Peptide
This protocol outlines a general procedure for visualizing the cellular uptake and localization of a TAMRA-labeled peptide using confocal microscopy.
Materials:
-
TAMRA-labeled peptide
-
Live-cell imaging medium
-
Cells seeded on glass-bottom dishes
-
Confocal microscope with an environmental chamber
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.
-
Peptide Preparation: Dilute the TAMRA-labeled peptide to the desired final concentration in pre-warmed live-cell imaging medium.
-
Cell Treatment: Replace the culture medium with the medium containing the TAMRA-labeled peptide.
-
Incubation: Incubate the cells for the desired time (minutes to hours) at 37°C in a 5% CO2 atmosphere.
-
Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Use a low laser power to locate the cells.
-
Excite the TAMRA fluorophore using a laser line close to its excitation maximum (e.g., 561 nm).
-
Collect the emitted fluorescence using a detector set to capture the emission range of TAMRA (e.g., 570-620 nm).
-
Capture images at various time points to observe the dynamics of peptide localization.
-
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for protein labeling and a specific signaling pathway investigated using a TAMRA-labeled peptide.
Application in Signaling Pathway Analysis: The PEPR1/PEPR2 Danger-Associated Molecular Pattern (DAMP) Signaling
A notable application of TAMRA-labeled peptides is in the study of plant immunology. Researchers have utilized a TAMRA-labeled version of the plant peptide elicitor pep1 (TAMRA-pep1) to investigate its interaction with its receptors, PEPR1 and PEPR2, in Arabidopsis thaliana.
Upon binding of TAMRA-pep1 to the PEPR1/PEPR2 receptors at the plasma membrane, a signaling cascade is initiated, leading to an immune response. Live-cell imaging of the fluorescently labeled peptide has been instrumental in elucidating the subcellular localization and dynamics of the ligand-receptor complex. These studies have revealed that after binding, the TAMRA-pep1-receptor complex is internalized into the cell via clathrin-mediated endocytosis and subsequently transported to the vacuole. This demonstrates the power of using TAMRA-labeled probes to track the real-time dynamics of signaling components within a cellular context.
References
A Technical Guide to Utilizing the Primary Amine of TAMRA-PEG7-NH2 for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reactive nature of TAMRA-PEG7-NH2, a fluorescent labeling reagent. A common point of confusion arises from its nomenclature. The terminal primary amine (-NH2) on this molecule is not "amine-reactive"; rather, it is a potent nucleophile that serves as a reactive handle for conjugation to molecules containing electrophilic, amine-reactive functional groups. This guide will clarify this distinction, detail the reaction mechanisms, and provide protocols for its effective use in labeling applications.
Core Concepts: The Nucleophilic Nature of the Amine Group
The this compound molecule consists of three key components:
-
TAMRA (Tetramethylrhodamine): A bright, photostable fluorophore.
-
PEG7: A seven-unit polyethylene glycol (PEG) linker that enhances solubility and provides spatial separation between the dye and the target molecule.
-
-NH2 (Primary Amine): The functional group that enables covalent bond formation.
The terminal primary amine is a nucleophile, meaning it is electron-rich and seeks to react with electron-deficient centers (electrophiles). In bioconjugation, this amine group is the point of attachment to a target molecule. It does not react with other amines. Instead, it targets specific "amine-reactive" functional groups that are often synthetically introduced into proteins, nucleic acids, or other molecules of interest.
The general reaction scheme is as follows:
An In-depth Technical Guide to TAMRA-peg7-NH2: Structure, Properties, and Applications
This guide provides a comprehensive overview of 5/6-Carboxytetramethylrhodamine (TAMRA) linked to a seven-unit polyethylene glycol (PEG) spacer with a terminal amine group (NH2). It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, and protocols for its application in molecular labeling and cellular imaging.
Core Properties and Structure
TAMRA-peg7-NH2 is a fluorescent dye conjugate that combines the bright, photostable orange-red fluorescence of TAMRA with the hydrophilic and biocompatible properties of a PEG spacer. The terminal amine group allows for covalent attachment to various biomolecules.
Chemical Structure
The molecule consists of three key components: the TAMRA fluorophore, a flexible seven-unit PEG linker, and a reactive primary amine. The PEG linker enhances water solubility and reduces non-specific binding of the labeled conjugate.
Below is a conceptual representation of the linkage between these components.
Caption: Conceptual diagram of this compound structure.
Quantitative Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 780.90 g/mol | [1] |
| Chemical Formula | C41H56N4O11 | [2] |
| Excitation Maximum (λex) | ~555 nm | [3][4] |
| Emission Maximum (λem) | ~580 nm | [3] |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.1 - 0.5 |
Experimental Protocols
This compound is primarily used for fluorescently labeling biomolecules containing reactive carboxylic acids, activated esters (e.g., NHS esters), or other electrophilic groups that can react with its terminal primary amine. The following are detailed protocols for common applications.
Protein Labeling via Amide Bond Formation
This protocol describes the general procedure for labeling a protein with this compound using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl groups on the protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., MES buffer, pH 4.7-6.0)
-
This compound
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
EDC
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in a carboxyl-group compatible buffer.
-
Activation of Carboxyl Groups: Add EDC and NHS/Sulfo-NHS to the protein solution to activate the carboxyl groups. Incubate for 15 minutes at room temperature.
-
Conjugation: Add this compound to the activated protein solution. The molar ratio of dye to protein may need to be optimized but a starting point of 10:1 to 20:1 is common. Incubate for 1-2 hours at room temperature, protected from light.
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Remove unconjugated dye and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).
Caption: Workflow for protein labeling with this compound.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in various research and drug development applications.
Fluorescence Microscopy and Cellular Imaging
TAMRA-labeled biomolecules can be used to visualize their localization and trafficking in live or fixed cells. The bright fluorescence and photostability of TAMRA allow for high-quality imaging.
General Protocol for Imaging:
-
Cell Culture: Plate cells on a suitable imaging dish or slide.
-
Incubation: Treat cells with the TAMRA-labeled biomolecule at a predetermined concentration and for a specific duration.
-
Washing: Gently wash the cells with buffer (e.g., PBS) to remove any unbound conjugate.
-
Fixation and Permeabilization (Optional): For intracellular targets, cells may need to be fixed and permeabilized.
-
Counterstaining (Optional): Use other fluorescent dyes to label specific cellular compartments (e.g., DAPI for the nucleus).
-
Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for TAMRA (Excitation: ~540-560 nm, Emission: ~570-620 nm).
Targeted Drug Delivery
In drug delivery research, this compound can be conjugated to nanoparticles, liposomes, or drug carriers to track their biodistribution and cellular uptake. The PEG linker helps to improve the pharmacokinetic properties of the delivery vehicle.
A typical experimental workflow for evaluating a targeted drug delivery system using a TAMRA-labeled carrier is outlined below.
Caption: Logical workflow for targeted drug delivery studies.
References
The Versatility of TAMRA Fluorophores: A Technical Guide for Molecular Biology Applications
An in-depth guide for researchers, scientists, and drug development professionals on the core applications, quantitative properties, and experimental protocols involving TAMRA (Tetramethylrhodamine) and its derivatives.
Introduction
Tetramethylrhodamine (TAMRA) is a robust and versatile fluorescent dye from the rhodamine family, widely employed in molecular biology and biomedical research.[1] Renowned for its bright orange-red fluorescence, photostability, and diverse conjugation chemistries, TAMRA has become an indispensable tool for labeling a wide array of biomolecules, including proteins, peptides, and nucleic acids.[1][2][3] This technical guide provides a comprehensive overview of the applications of TAMRA fluorophores, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective use in research and development.
Core Principles and Advantages of TAMRA
TAMRA's popularity stems from several key advantages that make it suitable for a broad range of applications:
-
Bright and Photostable Fluorescence: TAMRA exhibits a strong fluorescence signal, which ensures high sensitivity in various detection platforms.[1] Its notable photostability allows for consistent signal generation, a crucial feature for experiments that require long-term imaging or multiple measurements.
-
Versatile Conjugation Chemistry: TAMRA is available in multiple reactive forms, such as N-hydroxysuccinimide (NHS) esters and maleimides. This allows for straightforward covalent labeling of primary amines (e.g., on lysine residues or the N-terminus of proteins) and thiols (on cysteine residues), respectively, enabling the labeling of a wide variety of biomolecules.
-
Effective FRET Acceptor: TAMRA is a commonly used acceptor in Fluorescence Resonance Energy Transfer (FRET) studies, often paired with donor fluorophores like fluorescein (FAM). The significant spectral overlap between FAM's emission and TAMRA's excitation facilitates efficient energy transfer, making this pair ideal for investigating molecular interactions.
-
Broad Applicability: The dye is compatible with a wide range of biological buffers and experimental workflows, including fluorescence microscopy, flow cytometry, real-time quantitative PCR (qPCR), and in situ hybridization.
Quantitative Data Summary
The photophysical properties of TAMRA are essential for designing and interpreting fluorescence-based experiments. The following tables summarize key quantitative data for 5-TAMRA, the most commonly used isomer, and its characteristics as a FRET acceptor.
Table 1: Photophysical Properties of 5-TAMRA
| Property | Value | References |
| Excitation Maximum (λex) | ~555 - 556 nm | |
| Emission Maximum (λem) | ~579 - 580 nm | |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.1 - 0.5 | |
| Fluorescence Lifetime (τ) | 1.9 - 2.7 ns (DNA conjugate) |
Table 2: FRET Pair Characteristics with TAMRA as Acceptor
| Donor Fluorophore | Acceptor | Förster Distance (R₀) (Å) | References |
| FAM (Fluorescein) | TAMRA | 45 - 60 | |
| Cy3 | TAMRA | 50 - 60 |
Key Applications and Experimental Protocols
TAMRA's versatility allows for its use in a multitude of molecular biology techniques. This section details the methodologies for some of its most prominent applications.
Biomolecule Labeling with TAMRA-NHS Ester
The most common method for labeling proteins and oligonucleotides with TAMRA involves the use of an N-hydroxysuccinimide (NHS) ester derivative, which reacts with primary amines to form stable amide bonds.
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the labeling reaction.
-
Dye Preparation: Immediately before use, dissolve the TAMRA-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the TAMRA-NHS ester solution to the protein solution at a 5- to 10-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted, free dye from the labeled protein using a desalting column, spin filter, or dialysis.
-
Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of TAMRA (~555 nm).
References
In-Depth Technical Guide to the Photophysical Characteristics of TAMRA-PEG7-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a well-established and widely utilized fluorescent dye in biological research, prized for its brightness and photostability in the orange-red region of the visible spectrum. The derivative, TAMRA-PEG7-NH2, incorporates a seven-unit polyethylene glycol (PEG) spacer terminating in a primary amine. This functionalization provides a hydrophilic spacer to distance the fluorophore from its conjugation target, which can minimize quenching and steric hindrance, while the primary amine allows for facile covalent attachment to a variety of biomolecules. This guide provides a detailed overview of the core photophysical characteristics of this compound, methodologies for its characterization, and examples of its application in studying cellular signaling pathways.
Core Photophysical Characteristics
The photophysical properties of TAMRA are influenced by its local environment, including solvent polarity and conjugation to biomolecules. While specific data for the unconjugated this compound is not extensively published, the following tables summarize the expected and reported values for closely related TAMRA derivatives, which serve as a strong proxy. The presence of the PEG linker is not expected to significantly alter the core photophysical properties of the TAMRA fluorophore itself, but it can improve solubility and reduce aggregation-induced quenching upon conjugation.
Table 1: Key Photophysical Properties of TAMRA Derivatives
| Parameter | Typical Value | Conditions/Notes |
| Maximum Excitation Wavelength (λex) | ~546 - 555 nm | Dependent on solvent and conjugation. |
| Maximum Emission Wavelength (λem) | ~575 - 580 nm | Dependent on solvent and conjugation. |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M-1cm-1 | At λex.[1][2] |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 | Highly dependent on the conjugation partner and local environment.[1][2] |
| Fluorescence Lifetime (τ) | ~1.9 - 2.7 ns | When conjugated to DNA. The lifetime is sensitive to the molecular environment. |
Table 2: Spectral Properties of TAMRA in Different Environments
| Environment | Excitation Max (nm) | Emission Max (nm) | Notes |
| Methanol | ~540 | ~565 | General solvent condition. |
| pH 8 Buffer | Red-shifted by ~8 nm | Red-shifted by ~8 nm | Compared to Methanol. Molar extinction coefficient may be lowered by ~10%. |
| Conjugated to DNA | ~555 | ~580 | Values can vary with the specific sequence and labeling position. |
Experimental Protocols
Accurate characterization of this compound and its conjugates is crucial for reliable experimental results. Below are detailed methodologies for key experiments.
Covalent Labeling of a Protein with this compound
This protocol describes the conjugation of this compound to a protein with available carboxyl groups using a carbodiimide crosslinker like EDC.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., MES or PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
-
DMSO (anhydrous)
Procedure:
-
Prepare Stock Solutions: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. Dissolve EDC and NHS/Sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL immediately before use.
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups: Add a 10-20 fold molar excess of EDC and NHS to the protein solution. Incubate for 15 minutes at room temperature.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved this compound to the activated protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λex of TAMRA (~550 nm).
Measurement of Absorption and Emission Spectra
Materials:
-
TAMRA-labeled sample
-
Appropriate solvent or buffer
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Absorption Spectrum:
-
Prepare a dilution of the TAMRA-labeled sample in the desired solvent/buffer.
-
Use a UV-Vis spectrophotometer to scan the absorbance from ~400 nm to ~650 nm.
-
Identify the wavelength of maximum absorbance (λex).
-
-
Emission Spectrum:
-
Using a fluorometer, set the excitation wavelength to the determined λex.
-
Scan the emission spectrum over a range of ~560 nm to ~700 nm.
-
Identify the wavelength of maximum emission (λem).
-
Determination of Fluorescence Quantum Yield
The relative method, comparing the fluorescence of the sample to a standard of known quantum yield, is commonly used.
Materials:
-
TAMRA-labeled sample
-
Quantum yield standard with similar absorption/emission range (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
UV-Vis spectrophotometer and Fluorometer
Procedure:
-
Prepare a series of dilutions for both the sample and the standard in the same solvent.
-
Measure the absorbance of each dilution at the excitation wavelength. Prepare solutions with absorbance values below 0.1 to minimize inner filter effects.
-
Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
TCSPC system with a pulsed laser source (e.g., ~532 nm) and a sensitive detector.
-
TAMRA-labeled sample.
-
Scattering solution for instrument response function (IRF) measurement (e.g., dilute Ludox).
Procedure:
-
Excite the sample with the pulsed laser and collect the fluorescence emission.
-
The TCSPC electronics measure the time delay between the laser pulse and the detection of emitted photons, building up a histogram of photon arrival times.
-
Measure the IRF of the system using a scattering solution.
-
The fluorescence decay curve is then fitted to an exponential decay model (mono- or multi-exponential) after deconvolution with the IRF to determine the fluorescence lifetime (τ).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of this compound and its bioconjugates.
Caption: Workflow for the labeling and characterization of a biomolecule with this compound.
Signaling Pathway Example: GPCR Ligand Binding
Fluorescently labeled ligands are powerful tools for studying G-protein coupled receptor (GPCR) signaling. A ligand, such as a peptide or small molecule, can be labeled with this compound and used to visualize receptor binding, localization, and trafficking.
Caption: A fluorescently labeled ligand binds to a GPCR, initiating downstream signaling.
Conclusion
This compound is a versatile and robust fluorescent probe for the labeling of biomolecules. Its favorable photophysical characteristics, combined with a hydrophilic spacer and a reactive amine, make it an excellent choice for a wide range of applications in biological research and drug discovery. Understanding its core properties and the methodologies for its use and characterization is essential for leveraging its full potential in elucidating complex biological processes.
References
The pH-Dependent Fluorescence of TAMRA-peg7-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effect of pH on the fluorescence intensity of TAMRA (Tetramethylrhodamine) and its derivatives, with a specific focus on TAMRA-peg7-NH2. Understanding the pH sensitivity of fluorescent probes is critical for the design and interpretation of experiments in various applications, including cellular imaging, immunoassays, and drug delivery. While TAMRA is often cited for its relative photostability, its fluorescence intensity exhibits a nuanced dependence on the pH of the surrounding environment, a factor that is significantly influenced by its conjugation state.
Core Findings on TAMRA Fluorescence and pH
The fluorescence of the TAMRA fluorophore is generally stable in the acidic to neutral pH range. However, its behavior can be significantly altered in alkaline conditions and upon conjugation to other molecules.
Unconjugated (Free) TAMRA: In its free, monomeric form, TAMRA is largely insensitive to pH changes within the 6 to 10 range.[1] Studies have shown that in solutions like phosphate-buffered saline (PBS), the variation in TAMRA's fluorescence intensity with pH is minimal when compared to other buffer systems.[2] This inherent stability makes it a reliable fluorophore for many standard biological applications conducted at or near physiological pH.
Conjugated TAMRA: The pH sensitivity of TAMRA can be dramatically altered when it is conjugated to other molecules, such as nanoparticles or oligonucleotides.
-
Increased Sensitivity: When conjugated to gold nanoparticles, TAMRA's fluorescence becomes strongly pH-dependent, with intensity increasing as the pH rises from 6 to 10.[1]
-
Decreased Intensity in Alkaline Conditions: A decrease in fluorescence intensity is often observed in alkaline environments (pH > 8.0).[3] This is attributed to structural changes in the rhodamine backbone of the dye in alkaline conditions, which can lead to a reduction in the quantum yield.[3] When attached to oligonucleotides, TAMRA has been reported to become progressively less efficient as the pH increases.
The PEG7-NH2 linker in this compound is designed to increase hydrophilicity and provide a reactive amine group for conjugation. While the PEG linker itself is not expected to directly influence the fluorophore's pH sensitivity, the terminal amine group and any subsequent conjugation will likely alter the local chemical environment of the TAMRA dye, potentially affecting its response to pH changes.
Quantitative Data Summary
Direct quantitative data for the fluorescence intensity of this compound across a wide pH range is not extensively available in peer-reviewed literature. The following tables summarize the generally observed behavior of unconjugated and conjugated TAMRA based on available studies. The values presented are illustrative of the trends described in the literature.
Table 1: pH Effect on Unconjugated TAMRA Fluorescence Intensity
| pH Range | Relative Fluorescence Intensity | Observations |
| 3.0 - 5.0 | Stable | Generally stable, though some minor fluctuations can occur depending on the buffer system. |
| 6.0 - 8.0 | High and Stable | Considered to have a pH-insensitive quantum yield in this range under physiological conditions. |
| 8.0 - 10.0 | Potential for slight decrease | Some studies suggest a decrease in fluorescence in alkaline conditions. |
Table 2: pH Effect on Conjugated TAMRA Fluorescence Intensity (Illustrative Examples)
| Conjugate | pH Range | Relative Fluorescence Intensity Trend | Reference |
| TAMRA-Gold Nanoparticles | 6.0 -> 10.0 | Strong Increase | |
| TAMRA-Oligonucleotide | Rising pH | Decreasing |
Experimental Protocols
To accurately determine the pH sensitivity of this compound or any TAMRA conjugate, a standardized experimental protocol is essential. The following is a generalized methodology based on common practices for assessing fluorophore pH sensitivity.
Objective: To measure the fluorescence intensity of this compound across a range of pH values.
Materials:
-
This compound
-
Spectrofluorometer
-
pH meter
-
A series of buffers covering the desired pH range (e.g., pH 3 to 10)
-
0.1 M Sodium Citrate Buffer (for pH 3, 4, 5, 6)
-
0.1 M Sodium Phosphate Buffer (for pH 6, 7, 8)
-
0.1 M Glycine-NaOH Buffer (for pH 9, 10)
-
-
Deionized water
-
Microplates or cuvettes suitable for fluorescence measurements
Procedure:
-
Buffer Preparation: Prepare a series of buffers with precise pH values (e.g., in increments of 1.0 pH unit from 3.0 to 10.0). Verify the final pH of each buffer solution using a calibrated pH meter.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or deionized water). The final concentration should be high enough to allow for dilution into the various pH buffers.
-
Sample Preparation: Dilute the this compound stock solution to a final, consistent concentration (e.g., 250 nM) in each of the prepared pH buffers. Ensure thorough mixing.
-
Fluorescence Measurement:
-
Transfer the samples to the appropriate measurement vessel (microplate or cuvette).
-
Set the spectrofluorometer to the excitation and emission wavelengths for TAMRA (typically around 546 nm for excitation and 579 nm for emission).
-
Measure the fluorescence intensity of each sample. It is recommended to perform measurements in triplicate for each pH value.
-
-
Data Analysis:
-
Average the fluorescence intensity readings for each pH point.
-
Plot the average fluorescence intensity as a function of pH.
-
Normalize the data by setting the highest fluorescence intensity value to 100% to visualize the relative change in fluorescence.
-
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual relationship between pH and TAMRA fluorescence.
Caption: Workflow for determining the pH sensitivity of this compound.
Caption: Potential mechanism of pH-induced fluorescence change in TAMRA.
References
Methodological & Application
Application Note: Step-by-Step Protocol for Covalent Labeling of Antibodies with TAMRA-peg7-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Covalent labeling of antibodies with fluorescent dyes is a cornerstone technique for a wide range of bioassays, including flow cytometry, fluorescence microscopy, and ELISAs. This process allows for the direct detection of target antigens, eliminating the need for secondary antibodies and thereby reducing background noise and simplifying experimental workflows.[1] This protocol details the conjugation of Tetramethylrhodamine (TAMRA), a bright and photostable orange-red fluorophore, to an antibody.[1]
The reagent used is an N-hydroxysuccinimide (NHS) ester of TAMRA, which efficiently reacts with primary amines (e.g., the ε-amino group of lysine residues) on the antibody to form a stable amide bond.[1][2] This reaction is most effective at a slightly alkaline pH of 8.0-8.5.[1] The reagent also incorporates a polyethylene glycol (PEG) spacer (peg7), which offers significant advantages. PEG linkers are hydrophilic and flexible, helping to improve the solubility of the final conjugate, reduce aggregation, and minimize steric hindrance, which can preserve the antibody's binding affinity.
Note on Reagent Name: The user specified "TAMRA-peg7-NH2". However, to label an antibody's primary amines, an amine-reactive reagent is required. The chemically appropriate reagent for this purpose is an NHS ester. Therefore, this protocol assumes the intended reagent is TAMRA-peg7-NHS Ester .
Experimental Protocols
This protocol is optimized for labeling approximately 1 mg of a typical IgG antibody. Adjustments may be necessary for other antibody isotypes or quantities.
A. Antibody Buffer Exchange
The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like BSA, as they will compete with the antibody for reaction with the NHS ester.
-
Prepare the Antibody : Start with the antibody at a concentration of 2-10 mg/mL for optimal labeling.
-
Buffer Exchange : If the antibody is in an incompatible buffer, perform a buffer exchange into a conjugation-compatible buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 1X PBS, pH 7.2-7.4). This can be done using a desalting spin column or dialysis.
-
For spin columns, follow the manufacturer’s instructions. A typical procedure involves equilibrating the column with conjugation buffer before applying the antibody solution.
-
-
Confirm Concentration : After buffer exchange, confirm the antibody concentration by measuring its absorbance at 280 nm (A280).
B. TAMRA-peg7-NHS Ester Stock Solution Preparation
NHS esters are moisture-sensitive and should be prepared immediately before use.
-
Equilibrate Reagent : Allow the vial of TAMRA-peg7-NHS Ester to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Prepare Stock Solution : Dissolve the TAMRA-peg7-NHS Ester in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.
The efficiency of the labeling reaction depends on the molar ratio of dye to antibody. A 5 to 20-fold molar excess of dye is typically recommended.
-
Calculate Molar Ratio : Determine the amount of dye to add to the antibody solution. For an IgG antibody (molecular weight ~150,000 g/mol ), a 10-fold molar excess is a good starting point.
-
Initiate Reaction : Add the calculated volume of the TAMRA-peg7-NHS Ester stock solution to the antibody solution. Mix gently by pipetting.
-
Incubate : Incubate the reaction mixture for 1 hour at room temperature, protected from light.
After incubation, it is crucial to remove any unreacted, free dye from the antibody-dye conjugate.
-
Prepare Purification Column : Use a desalting spin column (e.g., Sephadex G-25) to separate the labeled antibody from the smaller, unconjugated dye molecules. Equilibrate the column with 1X PBS, pH 7.2-7.4, according to the manufacturer's protocol.
-
Apply Sample : Load the entire reaction mixture onto the center of the equilibrated column.
-
Centrifuge : Centrifuge the column to elute the purified, labeled antibody. The larger antibody-dye conjugate will pass through the column, while the smaller, free dye molecules are retained.
-
Collect Conjugate : The purified conjugate will be in the collection tube.
A. Measuring Absorbance
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for TAMRA, which is approximately 555 nm (A555). Use 1X PBS as a blank.
-
Dilute the conjugate solution if necessary to ensure the absorbance readings are within the linear range of the spectrophotometer (typically 0.2-1.5 OD).
B. Calculating the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each antibody molecule. An optimal DOL for antibodies is typically between 2 and 10.
The following formula is used to calculate the DOL: Protein Concentration (M) = [ (A280 - (A555 × CF)) / ε_protein ] × Dilution Factor Dye Concentration (M) = (A555 / ε_dye) × Dilution Factor DOL = Dye Concentration (M) / Protein Concentration (M)
Data Presentation
All quantitative data required for the protocol are summarized in the tables below for easy reference.
Table 1: Reagents and Materials
| Item | Specification |
|---|---|
| Antibody | IgG, 2-10 mg/mL in amine-free buffer |
| TAMRA-peg7-NHS Ester | Solid, stored at -20°C with desiccant |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 |
| Purification Buffer | 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4 |
| Organic Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Purification Column | Desalting Spin Column (e.g., Sephadex G-25) |
Table 2: Constants for DOL Calculation
| Parameter | Value | Source |
|---|---|---|
| Molar Extinction Coefficient of IgG (ε_protein) at 280 nm | 203,000 M⁻¹cm⁻¹ | |
| Molar Extinction Coefficient of TAMRA (ε_dye) at 555 nm | 65,000 M⁻¹cm⁻¹ |
| Correction Factor (CF) for TAMRA at 280 nm | 0.30 | |
Table 3: Example Calculation for a 10-fold Molar Excess of Dye
| Parameter | Value |
|---|---|
| Input: Antibody | |
| Antibody Concentration | 5 mg/mL (or 3.33 x 10⁻⁵ M) |
| Antibody Volume | 0.2 mL |
| Moles of Antibody | 6.67 x 10⁻⁹ moles |
| Input: Dye | |
| Molar Excess Desired | 10 |
| Moles of Dye Required | 6.67 x 10⁻⁸ moles |
| Dye Stock Concentration | 10 mg/mL (assuming MW of ~700 g/mol , ~14.3 mM) |
| Result |
| Volume of Dye Stock to Add | ~4.7 µL |
Visualizations
Caption: Covalent bond formation between antibody amine and TAMRA-NHS ester.
Caption: Step-by-step workflow for antibody labeling and characterization.
References
Application Notes and Protocols for TAMRA-peg7-NH2 Conjugation to Protein Carboxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the covalent conjugation of TAMRA-peg7-NH2, a fluorescent dye, to the carboxyl groups of proteins. This method utilizes the widely established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. The resulting TAMRA-labeled proteins are valuable tools for a multitude of applications, including fluorescence microscopy, flow cytometry, immunoassays, and protein trafficking studies.
TAMRA (Tetramethylrhodamine) is a bright, photostable fluorophore with excitation and emission maxima in the green-yellow region of the visible spectrum, making it compatible with common fluorescence detection instrumentation. The polyethylene glycol (PEG) spacer (peg7) enhances the solubility of the dye and minimizes potential steric hindrance between the dye and the protein, thereby preserving the protein's biological activity. The terminal primary amine (-NH2) on the PEG spacer serves as the reactive group for conjugation to carboxyl groups (-COOH) present on glutamic acid and aspartic acid residues, as well as the C-terminus of the protein.
The EDC/NHS chemistry proceeds in a two-step reaction. First, EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. In the presence of NHS or its water-soluble analog, sulfo-NHS, this intermediate is converted to a more stable NHS ester. This amine-reactive ester then readily reacts with the primary amine of this compound to form a stable amide bond, covalently linking the fluorescent dye to the protein.
Data Presentation
Table 1: Properties of 5-TAMRA Dyes for Labeling
| Property | Value | Reference |
| Excitation Maximum (λex) | ~546 nm | [1] |
| Emission Maximum (λem) | ~580 nm | [1] |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | |
| Correction Factor (A₂₈₀/Aₘₐₓ) | ~0.178 |
Note: These properties are for the closely related 5-TAMRA NHS ester and are expected to be very similar for this compound.
Table 2: Recommended Reagent Concentrations and Molar Ratios for Conjugation
| Reagent | Recommended Molar Excess (over protein) | Recommended Concentration | Notes |
| This compound | 10 - 50-fold | 1-10 mM stock in DMSO or DMF | Higher excess may be needed for less reactive proteins or to achieve a higher degree of labeling. |
| EDC | 10 - 100-fold | 2-10 mM final concentration | Prepare fresh and add immediately to the reaction. |
| Sulfo-NHS | 20 - 200-fold | 5-20 mM final concentration | Improves efficiency and stability of the active intermediate. |
Table 3: Troubleshooting Common Issues in TAMRA-Protein Conjugation
| Issue | Potential Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inactive EDC or sulfo-NHS. | Use fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture contamination. |
| Presence of amine-containing buffers (e.g., Tris, glycine). | Dialyze the protein into an amine-free buffer such as MES or PBS prior to conjugation. | |
| Low protein concentration. | For optimal results, the protein concentration should be at least 2 mg/mL. | |
| Suboptimal pH. | The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0). | |
| Protein Precipitation | High degree of labeling leading to hydrophobicity. | Reduce the molar excess of the dye in the conjugation reaction. |
| Protein instability in the reaction buffer. | Screen for optimal buffer conditions for your specific protein. | |
| High Background Fluorescence | Incomplete removal of unbound dye. | Ensure thorough purification of the conjugate using size-exclusion chromatography or extensive dialysis. |
Experimental Protocols
Protocol 1: Preparation of Protein for Conjugation
-
Buffer Exchange: The protein of interest must be in a buffer free of primary amines, such as Tris or glycine, as these will compete with the this compound for reaction with the activated carboxyl groups.
-
Dialyze the protein solution against 100 volumes of MES buffer (0.1 M, pH 4.5-6.0) or PBS (Phosphate Buffered Saline, pH 7.4) overnight at 4°C with at least two buffer changes.
-
Alternatively, use a desalting column for rapid buffer exchange.
-
-
Determine Protein Concentration: After buffer exchange, determine the accurate concentration of the protein solution using a preferred method (e.g., BCA assay, Bradford assay, or absorbance at 280 nm). For optimal labeling, the protein concentration should be between 2-10 mg/mL.
Protocol 2: this compound Conjugation to Protein Carboxyl Groups
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
Amine-free protein solution (2-10 mg/mL in MES or PBS)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: MES buffer (0.1 M, pH 4.5-6.0) is recommended for the activation step.
-
Quenching Buffer: Hydroxylamine (1 M, pH 8.5) or Tris-HCl (1 M, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Reagents:
-
Equilibrate EDC and sulfo-NHS to room temperature before opening the vials.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. This should be prepared fresh.
-
Prepare fresh solutions of EDC and sulfo-NHS in reaction buffer immediately before use.
-
-
Activation of Protein Carboxyl Groups:
-
To your protein solution, add EDC to a final concentration of 2-10 mM and sulfo-NHS to a final concentration of 5-20 mM.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the activated protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.
-
-
Quench the Reaction (Optional but Recommended):
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining active esters.
-
Incubate for 15-30 minutes at room temperature.
-
Protocol 3: Purification of the TAMRA-Protein Conjugate
It is crucial to remove all unconjugated this compound to ensure accurate determination of the degree of labeling and to reduce background fluorescence in downstream applications.
-
Size-Exclusion Chromatography (Gel Filtration):
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.4).
-
Apply the quenched reaction mixture to the column.
-
Elute the conjugate with PBS. The TAMRA-protein conjugate will elute first as a colored band, followed by the smaller, unconjugated dye.
-
Collect the fractions containing the labeled protein.
-
-
Dialysis:
-
Alternatively, dialyze the reaction mixture against PBS (pH 7.4) at 4°C with several buffer changes over 24-48 hours to remove the unreacted dye.
-
Protocol 4: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Measure Absorbance:
-
Measure the absorbance of the purified TAMRA-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, Aₘₐₓ) using a spectrophotometer. Use the purification buffer as a blank.
-
Dilute the conjugate solution if the absorbance readings are outside the linear range of the spectrophotometer.
-
-
Calculate the Degree of Labeling (DOL):
a. Calculate the protein concentration:
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × Correction Factor)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ: Absorbance of the conjugate at ~555 nm.
-
Correction Factor: The correction factor for TAMRA at 280 nm is approximately 0.178.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
b. Calculate the dye concentration:
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
ε_dye: Molar extinction coefficient of TAMRA at ~555 nm (approximately 95,000 M⁻¹cm⁻¹).
c. Calculate the DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
An optimal DOL for most applications is between 2 and 10. Over-labeling can lead to fluorescence quenching and may affect protein function.
-
Mandatory Visualizations
Caption: EDC/NHS chemistry for protein labeling.
Caption: Step-by-step conjugation workflow.
References
Tracking Nanoparticles in Cells using TAMRA-PEG7-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing TAMRA-PEG7-NH2 as a fluorescent probe to track nanoparticles within cellular environments. The inherent brightness and photostability of the TAMRA (Tetramethylrhodamine) fluorophore, combined with the hydrophilic and flexible seven-unit polyethylene glycol (PEG) linker, make this reagent an invaluable tool for researchers in nanotechnology, cell biology, and drug delivery. The terminal amine (NH2) group allows for straightforward conjugation to a variety of nanoparticles.
Introduction
The ability to visualize and quantify the uptake and intracellular fate of nanoparticles is crucial for the development of effective nanomedicines and for understanding the biological interactions of nanomaterials. This compound serves as a robust fluorescent labeling reagent, enabling researchers to monitor the journey of nanoparticles into and within living cells. The PEG linker enhances the water solubility of the labeled nanoparticles and minimizes non-specific interactions, while the TAMRA dye provides a strong and stable fluorescent signal for detection by various imaging modalities.
Applications
-
Monitoring Cellular Uptake: Quantitatively measure the internalization of nanoparticles by different cell types using flow cytometry.
-
Visualizing Intracellular Localization: Determine the subcellular distribution of nanoparticles through confocal microscopy.
-
Investigating Mechanisms of Endocytosis: Elucidate the specific pathways by which nanoparticles enter cells.
-
Assessing Cytotoxicity: Evaluate the potential toxic effects of fluorescently labeled nanoparticles on cell viability.
Experimental Protocols
Conjugation of this compound to Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles possessing surface carboxyl groups using the carbodiimide crosslinker chemistry (EDC/NHS).
Materials:
-
Nanoparticles with surface carboxyl groups
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., size-exclusion chromatography) or dialysis membrane
Procedure:
-
Activation of Nanoparticle Carboxyl Groups:
-
Resuspend the carboxylated nanoparticles in Activation Buffer.
-
Add a 5-fold molar excess of EDC and NHS to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing, protected from light.
-
-
Conjugation Reaction:
-
Dissolve this compound in Coupling Buffer.
-
Add the activated nanoparticles to the this compound solution. The optimal molar ratio of dye to nanoparticles should be determined empirically for each specific nanoparticle type.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
Purify the TAMRA-labeled nanoparticles from unreacted dye and coupling reagents using size-exclusion chromatography or dialysis against PBS.
-
-
Characterization:
-
Confirm successful conjugation by measuring the absorbance and fluorescence of the purified nanoparticles.
-
Quantify the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at the characteristic peaks for the nanoparticles and TAMRA (around 555 nm).
-
Experimental Workflow for Nanoparticle Conjugation
Caption: Workflow for conjugating this compound to nanoparticles.
Cellular Uptake Assay using Flow Cytometry
This protocol enables the quantification of nanoparticle internalization by a cell population.[1][2][3][4]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TAMRA-labeled nanoparticles
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment. Incubate overnight to allow for cell attachment.[5]
-
Nanoparticle Treatment: Prepare serial dilutions of the TAMRA-labeled nanoparticles in complete cell culture medium. Remove the old medium and add the nanoparticle-containing medium to the cells. Include an untreated cell sample as a negative control. Incubate for a desired time period (e.g., 4 hours) at 37°C.
-
Cell Harvesting: Wash the cells twice with ice-cold PBS to remove non-internalized nanoparticles. Harvest the cells by trypsinization.
-
Cell Staining (Optional): For viability, cells can be stained with a viability dye (e.g., Propidium Iodide).
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 2% FBS). Analyze the cell suspension on a flow cytometer equipped with appropriate lasers and filters for TAMRA (e.g., excitation at 561 nm, emission collected with a 582/15 bandpass filter). Gate on the live, single-cell population. Quantify the mean fluorescence intensity (MFI) of the TAMRA signal to determine the extent of nanoparticle uptake.
Intracellular Localization using Confocal Microscopy
This protocol allows for the visualization of the subcellular distribution of TAMRA-labeled nanoparticles.
Materials:
-
Cells of interest
-
Glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
TAMRA-labeled nanoparticles
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4′,6-diamidino-2-phenylindole) solution
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to attach overnight.
-
Nanoparticle Treatment: Treat cells with TAMRA-labeled nanoparticles as described in the flow cytometry protocol.
-
Cell Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cell nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging: Add a drop of mounting medium to the cells and image using a confocal microscope with appropriate laser lines and emission filters for DAPI and TAMRA.
Data Presentation
Quantitative Data Summary
| Parameter | Nanoparticle Type | Cell Line | Method | Result | Reference |
| Labeling Efficiency | Gold Nanoparticles (20 nm) | - | UV-Vis Spectroscopy | Successful conjugation confirmed by spectral shifts | |
| Magnetic Nanoparticles | MCF-7 | Not specified | Successful conjugation for imaging applications | ||
| Cellular Uptake | Lipid Nanoparticles | Colonic Cells (mouse) | Flow Cytometry | Protocol established for in vivo uptake analysis | |
| Silica Nanoparticles | A549 | Flow Cytometry | Quantitative uptake measured in MESF units | ||
| Gold Nanoparticles | Stem, Immune, Cancer cells | Not specified | Uptake varied with concentration and cell type | ||
| Cytotoxicity | Quantum Dots, Liposomes | HUVEC, HMVEC-C | Fluorescence-based assays | Cytotoxicity is dose and cell-type dependent | |
| Gelatin, HSA, Polyalkylcyanoacrylate NPs | 16HBE14o | LDH Assay | Gelatin and HSA NPs showed no dose-related LDH release |
Signaling Pathways and Experimental Workflows
Nanoparticle Uptake Pathways
Nanoparticles can enter cells through various endocytic pathways. The specific pathway utilized depends on the physicochemical properties of the nanoparticle (size, shape, surface charge, and functionalization) and the cell type.
Major Endocytic Pathways for Nanoparticle Uptake
Caption: Major endocytic pathways for nanoparticle internalization.
General Experimental Workflow for Nanoparticle Tracking
The overall process of using this compound for nanoparticle tracking involves several key stages, from nanoparticle functionalization to cellular analysis.
Workflow for Cellular Tracking of Labeled Nanoparticles
Caption: General workflow for tracking nanoparticles in cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Inefficient activation of carboxyl groups. | Optimize EDC/NHS concentration and reaction time. Ensure buffers are at the correct pH. |
| Steric hindrance. | Consider using a longer PEG linker. | |
| High Background Fluorescence in Microscopy | Incomplete removal of unreacted dye. | Ensure thorough purification of labeled nanoparticles. |
| Non-specific binding of nanoparticles to the slide. | Block the coverslip with a blocking agent (e.g., BSA). | |
| Low Cellular Uptake | Nanoparticle aggregation. | Ensure nanoparticles are well-dispersed before adding to cells. PEGylation generally reduces aggregation. |
| Short incubation time. | Increase the incubation time. | |
| High Cytotoxicity | High concentration of nanoparticles. | Perform a dose-response experiment to determine the optimal non-toxic concentration. |
| Contamination of nanoparticle preparation. | Ensure sterile preparation and handling of nanoparticles. |
Conclusion
This compound is a versatile and effective fluorescent probe for tracking nanoparticles in cellular systems. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully label their nanoparticles and investigate their interactions with cells. By carefully optimizing the experimental conditions, researchers can gain valuable insights into the mechanisms of nanoparticle uptake and trafficking, which is essential for the advancement of nanomedicine and related fields.
References
- 1. Tracking Oral Nanoparticle Uptake in Mouse Gastrointestinal Tract by Fluorescent Labeling and t-SNE Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
TAMRA-peg7-NH2 in Förster Resonance Energy Transfer (FRET) Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule. This phenomenon is exquisitely sensitive to the distance between the two molecules, typically occurring over 1-10 nanometers, making it an invaluable tool for studying molecular interactions, conformational changes, and enzyme kinetics in real-time. Tetramethylrhodamine (TAMRA) is a widely utilized fluorophore that serves as an excellent FRET acceptor due to its favorable spectral properties, including a strong absorption profile that overlaps with the emission spectra of many common donor fluorophores.[1] Its brightness and good photostability make it a reliable component in a variety of FRET-based assays.[1]
This document provides detailed application notes and protocols for the use of TAMRA-peg7-NH2 in FRET-based assays. This specific derivative incorporates a seven-unit polyethylene glycol (PEG) linker and a terminal primary amine. The PEG linker enhances solubility and reduces steric hindrance, while the amine group allows for covalent conjugation to biomolecules.[2][3]
Principle of FRET with this compound
In a typical FRET assay using this compound as the acceptor, a biomolecule or a pair of interacting biomolecules are labeled with a suitable donor fluorophore and the this compound molecule. When the donor fluorophore is excited by an external light source, it can transfer its energy to the TAMRA acceptor if they are in close proximity and their spectral properties are compatible. This energy transfer results in the quenching of the donor's fluorescence and the emission of fluorescence from the TAMRA acceptor (sensitized emission). Any biological event that alters the distance between the donor and acceptor will lead to a change in FRET efficiency, which can be monitored by measuring the fluorescence of either the donor or the acceptor.[1]
Physicochemical and Spectral Properties
A summary of the key properties of this compound is provided in the table below. The selection of a suitable donor fluorophore is critical for a successful FRET assay. The donor's emission spectrum must have significant overlap with TAMRA's absorption spectrum.
| Property | Value |
| Molecular Formula | C₄₇H₆₇N₅O₁₁ |
| Molecular Weight | 890.07 g/mol |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~580 nm |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ |
| Reactive Group | Primary Amine (-NH2) |
| Linker | 7-unit Polyethylene Glycol (PEG) |
Quantitative Data Summary
The efficiency of FRET is dependent on the distance between the donor and acceptor, and this relationship is characterized by the Förster distance (R₀), the distance at which FRET efficiency is 50%. The following tables summarize key quantitative data for common FRET pairs involving TAMRA and data from various FRET-based assays.
Table 1: Förster Distances (R₀) for Common FRET Pairs with TAMRA
| Donor Fluorophore | Acceptor | R₀ (Å) | Reference |
| Fluorescein (FAM) | TAMRA | 49-56 | |
| Cy3 | TAMRA | ~50 | |
| Quantum Dot 525 | TAMRA | 68.6 |
Table 2: Quantitative Data from TAMRA-based FRET Assays
| Assay Type | System | Measured Parameter | Value | Reference |
| Protease Activity | MMP-7 Detection | Limit of Detection (LOD) | ~1 nM | |
| Protease Activity | Caspase 3 Detection | FRET Efficiency | ~50% | |
| Nucleic Acid Hybridization | DNA Mismatch Detection | FRET Efficiency Change | Dependent on mismatch number | |
| Nucleic Acid Hybridization | DNA Conformational Change | FRET Efficiency | Varies with conformation | |
| Protein-Protein Interaction | SUMO1-Ubc9 | Dissociation Constant (Kd) | 0.47 ± 0.03 µM | |
| Protein-Protein Interaction | CDDMlnB/NDDMlnC | Dissociation Constant (Kd) | 2.29 ± 1.28 µM |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxylated Biomolecule
This protocol describes the covalent attachment of this compound to a biomolecule (e.g., protein, carboxyl-modified oligonucleotide) containing a carboxyl group using a two-step carbodiimide reaction (EDC and NHS).
Materials:
-
This compound
-
Carboxylated biomolecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Biomolecule Preparation: Dissolve the carboxylated biomolecule in Activation Buffer.
-
Activation of Carboxyl Groups:
-
Immediately before use, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer. A 1.5 to 2-fold molar excess of EDC and NHS over the biomolecule's carboxyl groups is recommended.
-
Add the EDC/NHS mixture to the biomolecule solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Dissolve this compound in a minimal amount of DMF or DMSO and then dilute in Conjugation Buffer.
-
Add the this compound solution to the activated biomolecule solution. A 10-20 fold molar excess of the dye is recommended.
-
Incubate for 2 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching: Add Quenching Solution to stop the reaction. Incubate for 30 minutes.
-
Purification: Remove unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: FRET-Based Protease Activity Assay
This protocol provides a general method for measuring protease activity using a peptide substrate dually labeled with a donor fluorophore and TAMRA as the acceptor. In the intact peptide, the donor and acceptor are in close proximity, resulting in high FRET. Proteolytic cleavage separates the fluorophores, leading to a decrease in FRET and an increase in donor fluorescence.
Materials:
-
FRET Peptide Substrate: A peptide with the specific protease cleavage sequence, labeled with a donor (e.g., FAM) and TAMRA.
-
Purified Protease
-
Assay Buffer: Appropriate for the specific protease (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂ for many MMPs).
-
Protease Inhibitor (for control experiments)
-
96-well or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in DMSO and dilute to the desired final concentration (e.g., 1-10 µM) in Assay Buffer.
-
Prepare a stock solution of the protease in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
For inhibitor studies, add the desired concentration of the inhibitor. Add an equivalent volume of solvent to control wells.
-
Add 25 µL of the diluted FRET peptide substrate to all wells.
-
Initiate the reaction by adding 25 µL of the diluted protease solution. For negative controls, add 25 µL of Assay Buffer without the enzyme.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence of the donor and acceptor at their respective excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Intensity / Donor Intensity) for each time point.
-
Plot the change in donor fluorescence or the FRET ratio over time to determine the reaction rate.
-
Protocol 3: Nucleic Acid Hybridization Assay
This protocol describes a method to monitor the hybridization of two complementary nucleic acid strands, one labeled with a donor fluorophore and the other with TAMRA. Hybridization brings the fluorophores into proximity, resulting in an increase in FRET.
Materials:
-
Donor-labeled oligonucleotide
-
TAMRA-labeled complementary oligonucleotide
-
Hybridization Buffer (e.g., PBS with 0.1 M NaCl)
-
Target nucleic acid (for displacement assays, if applicable)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Resuspend the donor- and acceptor-labeled oligonucleotides in Hybridization Buffer to a desired stock concentration.
-
-
Assay Setup:
-
In a microplate well or cuvette, mix the donor- and TAMRA-labeled oligonucleotides in Hybridization Buffer.
-
Include a control with only the donor-labeled oligonucleotide.
-
-
Hybridization:
-
Incubate the mixture at a temperature that allows for hybridization (e.g., room temperature or a specific annealing temperature).
-
-
Measurement:
-
Excite the donor fluorophore and measure the emission spectra of both the donor and TAMRA.
-
An increase in the acceptor's fluorescence upon donor excitation indicates hybridization.
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Intensity / Donor Intensity).
-
A higher FRET ratio in the presence of both labeled oligonucleotides compared to the donor-only control indicates specific hybridization.
-
Example Signaling Pathway Studied with a TAMRA-based FRET Biosensor
FRET biosensors are powerful tools for visualizing signaling events in living cells. For example, a biosensor for kinase activity could consist of a kinase-specific substrate peptide flanked by a donor fluorophore and TAMRA. In the basal state, the biosensor is in a conformation that keeps the FRET pair separated. Upon phosphorylation by the kinase, the peptide undergoes a conformational change, bringing the donor and acceptor closer and increasing FRET.
References
Application Note: High-Efficiency Labeling of Oligonucleotides with TAMRA-peg7
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are routinely used as probes in quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microarray-based assays. Tetramethylrhodamine (TAMRA) is a robust fluorophore with a bright signal and high photostability, making it a popular choice for labeling. This protocol details the covalent conjugation of a TAMRA derivative, specifically using an N-hydroxysuccinimide (NHS) ester of TAMRA-peg7, to an amine-modified oligonucleotide.
The NHS ester selectively reacts with primary aliphatic amines to form a highly stable amide bond.[1] This procedure is designed for researchers, scientists, and drug development professionals to achieve high-purity, efficiently labeled oligonucleotide probes for downstream applications. The inclusion of a polyethylene glycol (PEG7) linker serves to increase the hydrophilicity of the dye and reduce steric hindrance, which can be beneficial for hybridization kinetics and enzymatic recognition.
Materials and Reagents
| Reagent / Material | Supplier | Grade | Notes |
| Amine-Modified Oligonucleotide | Various | Synthesis Grade | Must contain a primary amine (e.g., 5'-Amine C6). |
| TAMRA-peg7-NHS Ester | Various | Labeling Grade | Store desiccated at -20°C, protected from light. |
| Sodium Bicarbonate (NaHCO₃) | Sigma-Aldrich | Molecular Biology | For preparing conjugation buffer. |
| Sodium Carbonate (Na₂CO₃) | Sigma-Aldrich | Molecular Biology | For preparing conjugation buffer. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous | For dissolving the NHS ester dye. |
| Sodium Chloride (NaCl) | Sigma-Aldrich | Molecular Biology | For ethanol precipitation. |
| Ethanol (EtOH) | Sigma-Aldrich | 200 Proof, Absolute | For precipitation and washing steps. |
| TEAA Buffer (Triethylammonium Acetate) | Various | HPLC Grade | For RP-HPLC purification. |
| Acetonitrile (ACN) | Various | HPLC Grade | For RP-HPLC purification. |
| Nuclease-Free Water | Thermo Fisher | Molecular Biology | For all aqueous solutions. |
| Desalting Columns (e.g., Glen Gel-Pak™) | Glen Research | N/A | For initial purification/desalting. |
| C18 RP-HPLC Column | Waters, Agilent | N/A | For high-purity final purification. |
Experimental Protocols
Workflow Overview
The overall process involves preparing the oligonucleotide and dye, performing the conjugation reaction, purifying the labeled product, and finally, assessing its quality and quantity.
Reagent Preparation
-
Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 9.0):
-
Amine-Modified Oligonucleotide Solution:
-
Dissolve the lyophilized amine-modified oligonucleotide in the 0.1 M conjugation buffer.[1] For a 0.2 µmole synthesis scale, a volume of 500-700 µL is appropriate.[1] The final concentration should be between 0.3 and 0.8 mM.
-
If the oligonucleotide was stored in an amine-containing buffer, it must first be desalted or purified via ethanol precipitation.
-
-
TAMRA-peg7-NHS Ester Solution:
-
Just before use, dissolve the TAMRA-peg7-NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL.
-
This solution is sensitive to moisture, which can hydrolyze the NHS ester, reducing its reactivity.
-
Conjugation Reaction
The reaction involves the nucleophilic attack of the oligonucleotide's primary amine on the NHS ester's carbonyl group, forming a stable amide bond and releasing NHS.
References
Application Notes: Live-Cell Imaging Using TAMRA-peg7-NH2
Introduction
Tetramethylrhodamine (TAMRA) is a robust and bright orange-red fluorescent dye from the rhodamine family, widely utilized in fluorescence microscopy for labeling proteins, peptides, and nucleic acids.[1][2] Its photostability and spectral properties make it a reliable choice for visualizing and tracking biomolecules in living and fixed cells.[1][3] The TAMRA-peg7-NH2 variant incorporates a seven-unit polyethylene glycol (PEG) spacer and a terminal primary amine (-NH2) group. The PEG linker enhances water solubility and can reduce non-specific binding, while the amine group provides a reactive handle for covalent conjugation to molecules of interest, such as proteins or peptides that contain accessible carboxyl groups.[4] This allows for the targeted delivery of the TAMRA fluorophore to specific subcellular structures or proteins for detailed investigation in live-cell imaging experiments.
Properties of TAMRA
TAMRA's fluorescence is characterized by its brightness and good photostability, making it suitable for various imaging applications, including time-lapse microscopy. However, its fluorescence can be sensitive to pH, with optimal performance observed in neutral to slightly acidic conditions, a factor that requires consideration during experimental design.
Table 1: Quantitative Properties of TAMRA Dye
| Property | Value | References |
| Excitation Maximum (λex) | ~555 - 556 nm | |
| Emission Maximum (λem) | ~579 - 580 nm | |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.1 - 0.5 | |
| Recommended Laser Line | 532 nm or 561 nm |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxyl-Containing Biomolecule
This protocol describes the covalent attachment of this compound to a protein or peptide via its carboxyl groups (e.g., on aspartic or glutamic acid residues, or the C-terminus) using EDC/NHS chemistry.
Materials:
-
This compound
-
Biomolecule of interest (e.g., protein, peptide) with available carboxyl groups
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve the biomolecule in Activation Buffer at a concentration of 1-5 mg/mL.
-
Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
To the biomolecule solution, add EDC and Sulfo-NHS to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the activated biomolecule. A molar ratio of 10:1 to 20:1 (dye:biomolecule) is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes.
-
Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the colored fractions containing the TAMRA-conjugated biomolecule.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).
-
References
Application Notes: TAMRA-peg7-NH2 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic candidates. Fluorescence-based assays are a dominant methodology in HTS due to their high sensitivity, robustness, and amenability to automation.[1][2][][4] TAMRA-peg7-NH2 is a versatile fluorescent probe that is increasingly utilized in HTS campaigns, particularly in fluorescence polarization (FP) assays, to investigate molecular interactions. This document provides detailed application notes and protocols for the use of this compound in HTS.
TAMRA (Tetramethylrhodamine) is a bright and photostable fluorophore with excitation and emission maxima of approximately 555 nm and 580 nm, respectively, making it suitable for detection with standard fluorescence plate readers.[5] The polyethylene glycol (PEG) spacer, in this case consisting of seven repeating units (peg7), enhances the solubility and reduces non-specific binding of the labeled molecule. The terminal primary amine (-NH2) allows for straightforward covalent conjugation to a variety of molecules, such as peptides or small molecules, through well-established bioconjugation chemistries.
Principle of Application: Fluorescence Polarization High-Throughput Screening
Fluorescence Polarization (FP) is a powerful technique for studying molecular binding events in a homogeneous format, making it ideal for HTS. The principle of FP is based on the rotational speed of a fluorescently labeled molecule.
-
Low Polarization: A small, fluorescently labeled molecule (the "tracer"), such as a peptide conjugated to this compound, rotates rapidly in solution. When excited with polarized light, the emitted light is largely depolarized, resulting in a low FP signal.
-
High Polarization: When the tracer binds to a larger molecule, such as a protein target, its rotation is significantly slowed. This results in the emission of light that remains largely polarized, leading to a high FP signal.
-
Competitive Screening: In a competitive HTS assay, a library of compounds is screened for their ability to disrupt the interaction between the tracer and its binding partner. If a compound from the library binds to the target protein and displaces the TAMRA-labeled tracer, the tracer's rotation will increase, and the FP signal will decrease. This decrease in polarization identifies a "hit" compound.
Key Applications in High-Throughput Screening
The primary application of this compound in HTS is the development of competitive binding assays to identify inhibitors of various molecular interactions, including:
-
Protein-Protein Interactions (PPIs): Many disease pathways are driven by aberrant PPIs. A peptide derived from one of the interacting proteins can be labeled with this compound and used as a tracer to screen for small molecules that disrupt the interaction. For example, a TAMRA-labeled p53 peptide can be used to screen for inhibitors of the p53-MDM2 interaction.
-
Protein-Peptide Interactions: Similar to PPIs, this application focuses on identifying modulators of interactions where a peptide ligand binds to a protein receptor.
-
Enzyme-Substrate Interactions: While less common for this specific probe, FP can be adapted to monitor enzymatic activity. For instance, if an enzyme cleaves a TAMRA-labeled substrate, the resulting smaller fluorescent fragment will have a lower polarization.
Experimental Workflow for a Competitive FP HTS Assay
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify inhibitors of a protein-peptide interaction using a this compound labeled peptide.
Caption: Workflow for a competitive fluorescence polarization high-throughput screening assay.
Detailed Protocol: HTS Assay for Inhibitors of the FAK-Paxillin Interaction
This protocol describes a fluorescence polarization-based HTS assay to identify small molecule inhibitors of the interaction between the Focal Adhesion Kinase (FAK) FAT domain and a paxillin-derived peptide.
1. Preparation of TAMRA-peg7-Paxillin Peptide Tracer
-
Peptide Synthesis: Synthesize a peptide derived from the paxillin LD2 motif (e.g., NLSELDRLLLELN) with a C-terminal or N-terminal lysine residue for conjugation.
-
Conjugation:
-
Dissolve the paxillin peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-5 mg/mL.
-
Dissolve TAMRA-peg7-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Add the TAMRA-peg7-NHS ester solution to the peptide solution at a molar ratio of 5-10:1 (dye:peptide).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the labeled peptide using reverse-phase HPLC to remove unconjugated dye and peptide.
-
Confirm the identity and purity of the TAMRA-peg7-Paxillin tracer by mass spectrometry.
-
Determine the concentration of the tracer by measuring the absorbance of TAMRA at ~555 nm.
-
2. HTS FP Assay Protocol
-
Reagents:
-
Assay Buffer: 40 mM Tris (pH 8.0), 100 mM NaCl, 1 mM DTT.
-
FAK FAT Domain: Recombinant protein, purified and diluted in Assay Buffer.
-
TAMRA-peg7-Paxillin Tracer: Diluted in Assay Buffer.
-
Compound Library: Typically dissolved in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Compound Dispensing: Add 100 nL of compound solution from the library plates to the assay plates. For controls, add 100 nL of DMSO.
-
Addition of FAK FAT Domain: Add 10 µL of FAK FAT domain solution to each well. The final concentration should be optimized to be at or near the Kd of the interaction to ensure a robust assay window.
-
Addition of Tracer: Add 10 µL of the TAMRA-peg7-Paxillin tracer solution to each well. The final concentration of the tracer should be low (e.g., 5-20 nM) to minimize background fluorescence.
-
Incubation: Incubate the plates at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Reading: Read the plates on an FP-capable plate reader with excitation at ~530 nm and emission at ~590 nm.
-
3. Data Analysis
-
Calculate Polarization (mP): mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular)
-
Where I_parallel and I_perpendicular are the fluorescence intensities parallel and perpendicular to the excitation plane, and G is the G-factor of the instrument.
-
-
Assay Quality Control (Z'-factor): Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
Where SD_high and Mean_high are the standard deviation and mean of the high FP control (no inhibitor), and SD_low and Mean_low are for the low FP control (no FAK FAT domain or saturating concentration of a known inhibitor). A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
-
Hit Identification: Identify wells with a significant decrease in FP signal compared to the high control.
-
Dose-Response Confirmation: Confirmed hits are then tested in a dose-response format to determine their potency (IC50 value).
Quantitative Data Summary
The following table summarizes typical quantitative data for a FAK-paxillin FP HTS assay.
| Parameter | Value | Description |
| Tracer Concentration | 10 nM | Concentration of TAMRA-peg7-Paxillin in the final assay volume. |
| Target Concentration | 50 nM | Concentration of FAK FAT domain, typically around the Kd value. |
| Assay Window (ΔmP) | 150 mP | The difference in millipolarization units between the high and low controls. |
| Z'-Factor | 0.75 | A measure of the statistical effect size and an indicator of assay quality. |
| Hit Cutoff | > 3x SD of High Control | Compounds causing a decrease in FP greater than 3 standard deviations from the mean of the high control are considered hits. |
| Confirmed Hit IC50 | 1-20 µM | The concentration of a hit compound that displaces 50% of the tracer from the target protein. |
Signaling Pathway Diagram
The following diagram illustrates the competitive inhibition of the FAK-paxillin interaction, the basis of the described HTS assay.
Caption: Competitive inhibition of the FAK-paxillin interaction in an FP assay.
Conclusion
This compound is a valuable tool for developing robust and sensitive fluorescence polarization assays for high-throughput screening. Its favorable photophysical properties, combined with the benefits of the PEG spacer and the versatility of the amine functional group for conjugation, make it an excellent choice for screening campaigns aimed at discovering modulators of protein-protein and protein-peptide interactions. The provided protocol for the FAK-paxillin interaction serves as a template that can be adapted for a wide range of biological targets.
References
- 1. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
Application Notes and Protocols for Amine-PEG-TAMRA Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the bioconjugation chemistry of amine-polyethylene glycol (PEG)-tetramethylrhodamine (TAMRA) linkers. This document offers detailed protocols for the covalent labeling of biomolecules, data presentation for quantitative analysis, and visualizations of the experimental workflows.
Introduction
Amine-PEG-TAMRA linkers are valuable reagents for the fluorescent labeling of biomolecules such as proteins, antibodies, peptides, and amine-modified oligonucleotides.[1] The TAMRA (tetramethylrhodamine) fluorophore is a bright, orange-red dye with excellent photostability, making it suitable for a wide range of applications including fluorescence microscopy, flow cytometry, and immunoassays.[1][2][3] The polyethylene glycol (PEG) spacer enhances the water solubility of the dye and reduces potential steric hindrance between the fluorophore and the biomolecule, which helps in preserving the biological activity of the labeled molecule.[1] The terminal amine group on the linker allows for its conjugation to various molecules, or in the case of amine-reactive TAMRA derivatives (like TAMRA-NHS ester), the linker facilitates the attachment of TAMRA to primary amines on the target biomolecule.
Principle of Reaction
The most common method for labeling biomolecules with TAMRA involving an amine-PEG linker utilizes N-hydroxysuccinimide (NHS) ester chemistry. This involves the reaction of an amine-reactive TAMRA-NHS ester with primary amine groups (-NH₂) present on the biomolecule, typically at the N-terminus and the side chains of lysine residues. This reaction forms a stable, covalent amide bond. The reaction is highly pH-dependent, with optimal labeling achieved at a slightly alkaline pH of 8.0-9.0.
Alternatively, if starting with a TAMRA-PEG-COOH linker, a two-step process is required. First, the carboxylic acid group is activated to an amine-reactive NHS ester using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The resulting TAMRA-PEG-NHS ester is then reacted with the primary amines on the target biomolecule.
Quantitative Data Summary
The following tables summarize the key physicochemical and spectral properties of TAMRA and provide typical parameters for bioconjugation experiments.
Table 1: Physicochemical and Spectral Properties of TAMRA
| Property | Value | Reference |
| Molecular Formula (TAMRA-PEG3-COOH) | C₃₄H₃₉N₃O₉ | |
| Molecular Weight (TAMRA-PEG3-COOH) | 633.69 g/mol | |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~580 nm | |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.3–0.5 | |
| Reactive Group (for labeling amines) | N-hydroxysuccinimide (NHS) ester | |
| Storage Conditions | Store at -20°C, protected from light and moisture. |
Table 2: Typical Reaction Parameters for Protein Labeling with TAMRA-NHS Ester
| Parameter | Recommended Range/Value | Reference |
| Protein Concentration | 2-10 mg/mL | |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 (starting point) | |
| Reaction Buffer | 0.1 M sodium bicarbonate or sodium borate, pH 8.0-9.0 | |
| Reaction Time | 1 hour | |
| Reaction Temperature | Room Temperature | |
| Quenching Solution (optional) | 1 M Tris-HCl or Glycine, pH 8.0 (50-100 mM final concentration) |
Experimental Protocols
Protocol 1: Labeling of Proteins with Amine-Reactive TAMRA-NHS Ester
This protocol describes the direct labeling of a protein using a pre-activated TAMRA-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-Reactive TAMRA-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification Column (e.g., Sephadex G-25 desalting column)
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 2-10 mg/mL. It is crucial to use a buffer free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the TAMRA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the TAMRA-NHS ester solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.
-
While gently vortexing the protein solution, slowly add the dissolved TAMRA-NHS ester.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.
-
Purification:
-
Equilibrate a desalting column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye and byproducts.
-
Collect the fractions containing the labeled protein, which will be visibly colored.
-
-
Storage: Store the purified, labeled protein at 4°C, protected from light. For long-term storage, aliquots can be frozen at -20°C.
Protocol 2: Two-Step Labeling using TAMRA-PEG-COOH
This protocol outlines the activation of TAMRA-PEG-COOH and subsequent conjugation to a protein.
Materials:
-
TAMRA-PEG-COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: Anhydrous DMSO or DMF
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.0-9.0
-
Purification Column (e.g., Sephadex G-25)
Procedure:
-
Activation of TAMRA-PEG-COOH:
-
Dissolve TAMRA-PEG-COOH in the Activation Buffer to create a stock solution (e.g., 10 mg/mL).
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. A 1.5 to 2-fold molar excess of EDC and NHS over TAMRA-PEG-COOH is recommended.
-
Add the TAMRA-PEG-COOH solution to the EDC/NHS mixture.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the TAMRA-PEG-NHS ester. The activated ester is susceptible to hydrolysis and should be used promptly.
-
-
Protein Conjugation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.
-
Add the freshly prepared TAMRA-PEG-NHS ester solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification and Storage: Follow steps 5-7 from Protocol 1.
Protocol 3: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the molar ratio of dye to protein, is a critical parameter to determine the efficiency of the conjugation reaction. This can be calculated using absorbance measurements.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Concentration of Dye (M) = A_max / (ε_dye × path length)
-
Where ε_dye for TAMRA is ~90,000 M⁻¹cm⁻¹.
-
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:
-
Concentration of Protein (M) = [A₂₈₀ - (A_max × CF)] / (ε_protein × path length)
-
CF (Correction Factor) = A₂₈₀ of the free dye / A_max of the free dye.
-
ε_protein is the molar extinction coefficient of the specific protein (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
-
DOL = Molar concentration of Dye / Molar concentration of Protein
-
Mandatory Visualizations
Caption: Workflow for labeling proteins with amine-reactive TAMRA-NHS ester.
Caption: Two-step bioconjugation workflow using TAMRA-PEG-COOH.
Caption: Application of TAMRA-labeled antibodies in cellular uptake studies.
References
Application Note: Calculating the Degree of Labeling for TAMRA-PEG7-NH2 Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction Fluorescent labeling of biomolecules is a fundamental technique in biological research and drug development, enabling the visualization and quantification of proteins, peptides, and other molecules in complex systems.[1][2] Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye widely used for creating these bioconjugates.[3][4] The TAMRA-PEG7-NH2 derivative incorporates a flexible polyethylene glycol (PEG) spacer and a terminal primary amine (NH2) group, which can be covalently linked to a target molecule, often through reaction with an activated carboxyl group or other amine-reactive chemistry.[5]
Accurate determination of the degree of labeling (DOL) is a critical quality control step in bioconjugation. The DOL, representing the average number of dye molecules attached to each target biomolecule, directly influences the conjugate's performance. While a high DOL can increase signal sensitivity, over-labeling can lead to fluorescence self-quenching, reduced solubility, and potentially compromised biological activity of the target molecule. Conversely, under-labeling results in a weak signal. Therefore, calculating the DOL is essential for optimizing labeling reactions and ensuring experimental consistency and reproducibility. This document provides a detailed protocol for determining the DOL of this compound conjugates using spectrophotometry.
Principle of DOL Calculation
The degree of labeling is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two specific wavelengths. This method relies on the Beer-Lambert law (A = εcl), which relates absorbance (A) to the molar extinction coefficient (ε), concentration (c), and path length (l).
The two key measurements are:
-
Absorbance at ~555 nm (Amax): The wavelength of maximum absorbance for the TAMRA dye, used to determine the dye concentration.
-
Absorbance at 280 nm (A280): The wavelength at which most proteins and many other biomolecules absorb light, primarily due to aromatic amino acid residues like tryptophan and tyrosine.
A correction factor is required because the TAMRA dye also absorbs light at 280 nm. To accurately determine the biomolecule's concentration, the dye's contribution to the A280 reading must be subtracted.
Key Parameters for DOL Calculation
Accurate DOL calculation requires the following parameters. The values for the target biomolecule will be specific to that molecule, while the values for TAMRA are constant.
| Parameter | Symbol | Value | Source |
| Molar Extinction Coefficient of TAMRA | εdye | 90,000 M⁻¹cm⁻¹ | |
| Molar Extinction Coefficient of Biomolecule | εprot | Protein-specific (e.g., IgG is ~203,000 M⁻¹cm⁻¹) | |
| Wavelength Maximum of TAMRA | λmax | ~555 nm | |
| Correction Factor for TAMRA at 280 nm | CF | 0.30 |
Experimental Workflow and Protocols
The overall process involves three main stages: the conjugation reaction, purification of the conjugate, and spectrophotometric analysis for DOL calculation.
Caption: A streamlined workflow for determining the DOL of a TAMRA conjugate.
Protocol 1: Conjugation of this compound to a Biomolecule
This protocol provides a general method for labeling a protein with carboxyl groups using EDC/NHS chemistry to activate them for reaction with the amine group of this compound.
Materials:
-
Target biomolecule (e.g., protein) in an amine-free buffer (e.g., MES or PBS).
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., 0.1 M PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO
Procedure:
-
Prepare Biomolecule: Dissolve the target biomolecule in Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous primary amines or carboxylates.
-
Activate Biomolecule: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the biomolecule solution. Incubate for 15-30 minutes at room temperature.
-
Prepare Dye Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Adjust the pH of the activated biomolecule solution to 7.2-8.0 by adding Coupling Buffer. Immediately add the dissolved this compound to the activated biomolecule solution. A common starting point is a 10- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 50 mM to quench the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.
Protocol 2: Purification of the Conjugate
It is critical to remove all non-conjugated dye from the conjugate solution before measuring absorbance.
Procedure (using Gel Filtration/Size-Exclusion Chromatography):
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture from the conjugation step to the top of the column.
-
Elute the conjugate with the equilibration buffer. The larger, labeled biomolecule will elute first as a colored fraction.
-
The smaller, unbound this compound molecules will be retained on the column and elute later.
-
Collect the colored protein fraction(s) and pool them.
Protocol 3: Spectrophotometric Measurement
Procedure:
-
Using a spectrophotometer, zero the instrument with the buffer used for elution during purification.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~555 nm (Amax).
-
If the absorbance reading is too high (typically > 2.0), dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in the subsequent calculations.
Calculating the Degree of Labeling (DOL)
Use the absorbance values from the spectrophotometric measurement and the parameters from the table above to calculate the DOL.
Step 1: Calculate the Concentration of the TAMRA Dye ([Dye])
[Dye] (M) = (Amax × Dilution Factor) / (εdye × l)
-
Amax: Absorbance of the conjugate at ~555 nm.
-
Dilution Factor: Account for any dilution of the sample.
-
εdye: Molar extinction coefficient of TAMRA (90,000 M⁻¹cm⁻¹).
-
l: Path length of the cuvette (typically 1 cm).
Step 2: Calculate the Concentration of the Biomolecule ([Protein])
First, correct the A280 measurement to subtract the dye's contribution.
Aprotein = (A280 × Dilution Factor) - (Amax × Dilution Factor × CF)
-
A280: Absorbance of the conjugate at 280 nm.
-
CF: Correction factor for TAMRA at 280 nm (0.30).
Then, calculate the protein concentration.
[Protein] (M) = Aprotein / (εprot × l)
-
εprot: Molar extinction coefficient of the specific biomolecule at 280 nm.
Step 3: Calculate the Degree of Labeling (DOL)
The DOL is the molar ratio of the dye to the biomolecule.
DOL = [Dye] / [Protein]
Example Calculation
Scenario: An IgG antibody (εprot = 203,000 M⁻¹cm⁻¹) is conjugated with this compound. The purified conjugate is measured in a 1 cm cuvette.
| Measurement | Value |
| Measured A280 | 1.20 |
| Measured Amax (at 555 nm) | 0.65 |
| Dilution Factor | 1 (no dilution) |
Calculations:
-
[Dye] = (0.65) / (90,000 M⁻¹cm⁻¹ × 1 cm) = 7.22 x 10⁻⁶ M
-
Aprotein = 1.20 - (0.65 × 0.30) = 1.20 - 0.195 = 1.005
-
[Protein] = 1.005 / (203,000 M⁻¹cm⁻¹ × 1 cm) = 4.95 x 10⁻⁶ M
-
DOL = (7.22 x 10⁻⁶ M) / (4.95 x 10⁻⁶ M) ≈ 1.46
Result: The DOL for this TAMRA-IgG conjugate is approximately 1.5. For many antibodies, an optimal DOL falls between 2 and 10.
Relationship Between DOL and Conjugate Performance
The calculated DOL value provides critical insight into the quality and potential performance of the bioconjugate.
Caption: The impact of DOL on the functional outcome of the fluorescent conjugate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low DOL | - Insufficient molar excess of the dye.- Inactive dye (hydrolyzed).- Biomolecule concentration is too low.- Presence of competing primary amines in the buffer (e.g., Tris). | - Increase the molar ratio of dye to biomolecule.- Prepare fresh dye stock solution in anhydrous DMSO.- Concentrate the biomolecule.- Perform buffer exchange into an amine-free buffer. |
| High DOL / Over-labeling | - Excessive molar ratio of dye to biomolecule. | - Decrease the molar ratio of dye to biomolecule.- Reduce the reaction incubation time. |
| Precipitation of Conjugate | - Over-labeling can decrease the solubility of the conjugate. | - Reduce the DOL by adjusting the molar ratio of dye.- Perform labeling and purification at 4°C. |
| Inconsistent DOL Results | - Inaccurate biomolecule or dye concentration.- Incomplete removal of free dye.- Inconsistent reaction conditions (pH, time, temp). | - Verify the concentration of stock solutions.- Ensure purification method is effective (run a control with free dye).- Standardize the labeling protocol carefully. |
References
Application Notes and Protocols for the Purification of TAMRA-PEG7-NH2 Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with fluorescent dyes such as Tetramethylrhodamine (TAMRA) is a cornerstone technique in biomedical research and drug development. TAMRA-labeled proteins are instrumental in a wide array of applications, including fluorescence microscopy, flow cytometry, immunoassays, and studying protein-protein interactions. The TAMRA-peg7-NH2 linker combines the bright and photostable fluorescence of TAMRA with a polyethylene glycol (PEG) spacer, which can enhance the solubility and reduce the potential for aggregation of the labeled protein.
Following the labeling reaction, a critical purification step is required to remove unconjugated dye, reaction byproducts, and any protein aggregates. The presence of these impurities can lead to inaccurate quantification, high background signals, and misinterpretation of experimental results. This document provides detailed application notes and protocols for the purification of proteins labeled with this compound using various chromatography techniques.
Key Considerations for Purification
Several factors must be considered when selecting a purification strategy for your TAMRA-labeled protein:
-
Protein Properties: The intrinsic properties of the target protein, such as its size, isoelectric point (pI), and surface hydrophobicity, will heavily influence the choice of purification method.
-
Degree of Labeling (DOL): The number of dye molecules conjugated to each protein can affect its overall charge and hydrophobicity. A higher DOL may necessitate adjustments to the purification protocol.
-
Removal of Free Dye: Efficient removal of unconjugated this compound is crucial to minimize background fluorescence.
-
Preservation of Protein Function: The chosen purification method should be mild enough to preserve the native conformation and biological activity of the protein.
Comparative Overview of Purification Techniques
The selection of a purification technique is critical for achieving high purity and yield of the labeled protein. Below is a summary of commonly used chromatography methods with their typical performance metrics.
| Purification Technique | Principle | Typical Protein Recovery | Typical Purity | Efficiency of Free Dye Removal |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | > 90% | > 95% | Excellent |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | 80-95% | > 98% | Good to Excellent |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity. | 70-90% | > 98% | Good to Excellent |
| Affinity Chromatography (AC) | Separation based on specific binding interactions. | > 90%[1][2] | > 97%[1][2] | Excellent |
Experimental Workflows and Signaling Pathways
Protein Labeling and Purification Workflow
The general workflow for labeling a protein with this compound and subsequent purification is depicted below. The choice of purification module can be selected based on the specific protein and experimental requirements.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Photobleaching of TAMRA-Labeled Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing photobleaching of 5-Carboxytetramethylrhodamine (TAMRA)-labeled samples. Find answers to frequently asked questions and troubleshoot common issues to enhance the quality and longevity of your fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for TAMRA-labeled samples?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as TAMRA, upon exposure to light.[1][2] This process leads to a permanent loss of fluorescence, which can compromise the quality of fluorescence microscopy images, particularly during time-lapse imaging or when capturing 3D reconstructions.[1][3] The mechanism involves the fluorophore entering a reactive triplet state after light absorption, where it can react with molecular oxygen to generate reactive oxygen species that chemically damage the dye.[4]
Q2: How does the photostability of TAMRA compare to other common fluorophores?
TAMRA is known for its relatively good photostability, especially when compared to fluorophores like fluorescein (FITC) and Cy3. However, it may have a lower fluorescence quantum yield than some cyanine derivatives like Cy3B. The choice between TAMRA and other dyes often involves a trade-off between signal brightness and photostability, depending on the specific experimental requirements. For applications requiring high photostability, especially with prolonged or intense illumination, TAMRA is often a suitable choice.
Q3: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds included in mounting media to protect fluorophores from photobleaching. They work by scavenging reactive oxygen species (ROS) that are produced during fluorescence excitation and are responsible for damaging the fluorophore. Common components of antifade reagents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). Some commercially available antifade mounting media that are compatible with a wide range of fluorophores, including TAMRA, are VECTASHIELD® and ProLong® Gold.
Q4: Can imaging conditions be optimized to reduce photobleaching?
Yes, optimizing imaging conditions is a critical strategy for minimizing photobleaching. Key parameters to adjust include:
-
Illumination Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.
-
Exposure Time: Minimize the duration of light exposure by using the shortest possible exposure times and avoiding unnecessary illumination when not acquiring images.
-
Neutral Density Filters: Employ neutral density filters to reduce the intensity of the excitation light without altering its spectral properties.
-
Hardware and Software Solutions: Utilize modern microscopy systems with features like high-sensitivity cameras and software that limits exposure to the region of interest.
Q5: Is TAMRA's fluorescence affected by its environment?
Yes, the fluorescence of TAMRA can be influenced by its local environment. Its fluorescence is pH-sensitive, performing optimally in neutral to slightly acidic conditions (pH < 8.0). In alkaline environments, its quantum yield can decrease, leading to a weaker signal. Therefore, using pH-stabilized buffers like HEPES is recommended. Additionally, the presence of certain ions, such as Mn2+, can accelerate photobleaching by inducing intersystem crossing.
Troubleshooting Guide
This guide addresses common problems encountered during the imaging of TAMRA-labeled samples.
| Problem | Potential Cause | Recommended Solution |
| Rapid signal fading during image acquisition | Photobleaching | • Reduce excitation light intensity and exposure time.• Use a high-quality antifade mounting medium.• Ensure the mounting medium has fully cured if using a hardening formula.• Check for and minimize the presence of oxygen by using oxygen scavengers in live-cell imaging. |
| Weak initial fluorescence signal | Suboptimal pH | • Ensure the mounting medium or imaging buffer has a neutral to slightly acidic pH.• Use a pH-stabilized buffer such as HEPES. |
| Low labeling efficiency | • Optimize the labeling protocol to ensure efficient conjugation of TAMRA to the target molecule. | |
| Incorrect filter set | • Verify that the excitation and emission filters on the microscope are appropriate for TAMRA (Excitation max: ~555 nm, Emission max: ~580 nm). | |
| High background fluorescence | Non-specific antibody binding | • Optimize primary and secondary antibody concentrations through titration.• Ensure adequate blocking steps in your immunofluorescence protocol. |
| Autofluorescence of the sample | • Use a mounting medium with an antifade reagent that also helps to quench autofluorescence.• Perform a pre-bleaching step on the sample before incubation with the fluorescent probe. | |
| Inconsistent fluorescence intensity between samples | Variable mounting medium application | • Apply a consistent volume of mounting medium to each sample.• Ensure the coverslip is properly sealed to prevent evaporation if using a non-hardening medium. |
| Different storage conditions | • Store all slides under the same conditions, protected from light and at the recommended temperature (typically 4°C). |
Quantitative Data on Photostability
Direct comparison of photostability across different studies can be challenging due to variations in experimental conditions. However, the following table summarizes available data to provide a contextual understanding of TAMRA's performance relative to other fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Relative Photostability |
| TAMRA | ~555 | ~580 | ~90,000 | 0.1 - 0.5 | 1.9 - 2.7 (DNA conjugate) | High |
| Cy3 | ~550 | ~570 | 150,000 | 0.15 (free), up to 0.4 (conjugated) | ~0.3 (free in PBS), up to 2.0 (DNA conjugate) | Lower than TAMRA |
| ATTO 565 | 564 | 590 | 120,000 | 0.90 | 3.4 - 4.0 | - |
| Cy3B | 558 | 572 | 130,000 | 0.67 | - | - |
Data compiled from multiple sources. Note that values can vary depending on the conjugation partner and local environment.
Experimental Protocols
Protocol 1: Mounting Fixed Cells with VECTASHIELD® Antifade Mounting Medium
This protocol describes the use of a non-hardening antifade mounting medium for preserving fluorescence in fixed cells.
-
Sample Preparation: Perform immunofluorescence staining of cells grown on coverslips.
-
Washing: After the final staining step, wash the coverslips three times with phosphate-buffered saline (PBS).
-
Excess Liquid Removal: Gently touch the edge of the coverslip to a kimwipe to remove excess PBS. Do not allow the sample to dry out.
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Mounting: Place a small drop (approximately 25 µl for a 22x22 mm coverslip) of VECTASHIELD® Antifade Mounting Medium onto a clean microscope slide.
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Coverslipping: Carefully invert the coverslip with the cells facing down onto the drop of mounting medium, avoiding the introduction of air bubbles.
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Storage: For short-term storage (weeks), the slides can be stored at 4°C in the dark without sealing the coverslip. For long-term storage, seal the edges of the coverslip with nail polish or a plastic sealant and store at 4°C, protected from light.
Protocol 2: Mounting Fixed Cells with ProLong® Gold Antifade Mountant
This protocol details the use of a hardening antifade mounting medium for long-term preservation of fluorescence.
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Equilibration: Allow the vial of ProLong® Gold Antifade Mountant to warm to room temperature before use.
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Sample Preparation: Complete all immunofluorescence staining and final wash steps.
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Excess Liquid Removal: Carefully blot away excess buffer from around the specimen.
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Application of Mountant: Apply one drop of ProLong® Gold to the specimen on the microscope slide.
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Coverslipping: Gently lower a coverslip onto the mounting medium, being careful to avoid air bubbles.
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Curing: Allow the mounted slide to cure on a flat surface in the dark for approximately 24 hours at room temperature. Curing time can vary depending on humidity and sample thickness.
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Sealing and Storage: After curing, the coverslip will be immobilized. For long-term storage, it is recommended to seal the edges of the coverslip. Store the slides in a slide box at 4°C or -20°C, protected from light.
Visualizations
References
Technical Support Center: TAMRA-PEG7-NH2 Solubility in PBS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with TAMRA-PEG7-NH2 in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility in PBS important?
A1: this compound is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) that contains a seven-unit polyethylene glycol (PEG) spacer and a terminal amine group.[1][2] The TAMRA component provides the fluorescent signal, the PEG spacer is intended to increase hydrophilicity, and the amine group allows for covalent conjugation to biomolecules.[1][2] Achieving good solubility in PBS is critical for many biological applications, as PBS is a commonly used buffer that mimics physiological pH and ionic strength. Poor solubility can lead to aggregation, precipitation, and unreliable experimental results.
Q2: What are the primary causes of poor solubility for this compound in PBS?
A2: The primary cause of solubility issues is the hydrophobic nature of the TAMRA dye itself.[3] While the PEG linker enhances water solubility, the large, aromatic structure of TAMRA can lead to aggregation and precipitation in aqueous buffers like PBS, especially at higher concentrations.
Q3: Can aggregation of this compound affect my experimental results?
A3: Yes, aggregation can significantly impact your results. When TAMRA molecules come into close proximity within an aggregate, they can experience self-quenching, which leads to a decrease in fluorescence intensity. Aggregation can also lead to shifts in the absorption and emission spectra, and the aggregates themselves can cause issues in downstream applications by precipitating out of solution.
Q4: What is the expected solubility of this compound in PBS?
Troubleshooting Guide
Problem: Precipitate or cloudiness is observed when dissolving this compound in PBS.
This is a common issue arising from the hydrophobicity of the TAMRA dye. The following steps provide a systematic approach to troubleshoot and resolve this problem.
Troubleshooting Workflow
References
optimizing buffer conditions for TAMRA-peg7-NH2 labeling
An essential aspect of bioconjugation involves optimizing the reaction environment to maximize yield and preserve the functionality of the biomolecule. This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing buffer conditions for labeling reactions involving TAMRA (Tetramethylrhodamine) dyes and primary amines, such as those found on proteins, antibodies, or molecules like TAMRA-peg7-NH2 which are labeled via an amine-reactive partner (e.g., an NHS-ester).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider in my labeling buffer?
A1: The pH of the reaction buffer is the most critical parameter for successful labeling of primary amines with amine-reactive dyes (like TAMRA-NHS esters). The reaction involves a competition between the desired aminolysis (reaction with the amine on your molecule) and the undesired hydrolysis of the dye's reactive group by water. The rates of both reactions are highly dependent on the pH.[1][2]
Q2: What is the optimal pH for my labeling reaction?
A2: The optimal pH range for labeling primary amines with NHS esters is between 8.3 and 8.5.[2][3][4] A broader, acceptable range is generally considered to be pH 7.2 to 9.0. At a pH below ~7.5, the primary amine is protonated (-NH3+), making it a poor nucleophile and significantly slowing the desired reaction. Conversely, at a pH above 9.0, the rate of dye hydrolysis increases dramatically, which consumes the reactive dye and reduces labeling efficiency.
Q3: Which buffer systems are recommended, and which should I avoid?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for the dye.
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Recommended Buffers: Use non-amine-containing buffers such as phosphate buffer, sodium bicarbonate buffer, sodium borate buffer, or HEPES buffer, typically at a concentration of 50-100 mM.
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Buffers to AVOID: Never use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, for the labeling reaction itself. These can, however, be added after the reaction is complete to quench any remaining reactive dye.
Q4: My TAMRA dye won't dissolve in the aqueous buffer. What should I do?
A4: The TAMRA fluorophore is hydrophobic and often has poor solubility in aqueous solutions. Amine-reactive TAMRA dyes should first be dissolved in a small amount of anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution immediately before use. This stock solution is then added in a small volume (typically 1/10th of the total reaction volume) to your biomolecule, which has been dissolved in the appropriate aqueous labeling buffer.
Q5: I'm observing low labeling efficiency. What are the common causes?
A5: Low labeling efficiency is a frequent issue that can often be traced back to buffer conditions. The primary causes include:
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Incorrect pH: The buffer pH is too low (amines are protonated) or too high (dye is hydrolyzed).
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Hydrolyzed Dye: The reactive dye was exposed to water for too long before the reaction, or the stock solution is old. Always prepare fresh dye solutions.
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Competing Amines: The buffer (e.g., Tris) or other sample components contain primary amines.
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Low Biomolecule Concentration: The concentration of your protein or biomolecule is too low, which favors the competing hydrolysis reaction. A concentration of 2-10 mg/mL is recommended.
Q6: After labeling, my protein has precipitated. How can I prevent this?
A6: Precipitation or aggregation can occur due to the increased hydrophobicity of the conjugate after labeling with TAMRA.
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Optimize Dye-to-Biomolecule Ratio: Excessive labeling can significantly increase hydrophobicity. Reduce the molar excess of the dye in your reaction to achieve a lower degree of labeling (DOL).
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Assess Solubility: The PEG7 linker on the dye is designed to improve water solubility. However, if aggregation persists, you may need to perform the reaction in the presence of solubility-enhancing additives, such as a small percentage of DMSO or non-ionic detergents.
Data Presentation
Table 1: Effect of pH on NHS-Ester Labeling Components
| pH Range | State of Primary Amine (-NH₂) | Rate of Aminolysis (Labeling) | Rate of NHS-Ester Hydrolysis (Waste) | Overall Labeling Efficiency |
| < 7.0 | Protonated (-NH₃⁺), non-nucleophilic | Very Slow | Slow | Very Poor |
| 7.0 - 8.0 | Partially deprotonated, nucleophilic | Moderate | Moderate | Sub-optimal to Good |
| 8.3 - 8.5 | Mostly deprotonated, highly nucleophilic | Fast | Fast, but outcompeted by aminolysis | Optimal |
| > 9.0 | Deprotonated, highly nucleophilic | Fast | Very Fast, dominates the reaction | Poor |
Table 2: Recommended vs. Incompatible Buffers for Amine Labeling
| Recommended Buffers (50-100 mM) | Incompatible Buffers / Reagents | Rationale for Incompatibility |
| Sodium Bicarbonate (pH 8.3-9.0) | Tris (e.g., TBS) | Contains primary amines that compete for the dye. |
| Phosphate-Buffered Saline (PBS, pH adjusted to 8.0-8.5) | Glycine | Contains a primary amine that competes for the dye. |
| Sodium Borate (pH 8.5-9.0) | Ammonium Salts (e.g., Ammonium Bicarbonate) | The ammonium ion contains primary amines. |
| HEPES (pH 7.5-8.5) | Azide (>3 mM) | High concentrations can interfere with the reaction. |
Experimental Protocols
Protocol: General Procedure for Labeling a Protein with TAMRA-NHS Ester
This protocol provides a general workflow for labeling a protein with a TAMRA-NHS ester. The amounts and volumes should be optimized for each specific application.
1. Preparation of Labeling Buffer:
- Prepare a 0.1 M sodium bicarbonate solution.
- Adjust the pH to 8.3 using 1 M NaOH or HCl.
- Filter the buffer through a 0.22 µm filter.
2. Preparation of Protein Solution:
- Dissolve the protein to be labeled in the pH 8.3 labeling buffer to a final concentration of 2-10 mg/mL.
- If the protein is stored in an incompatible buffer (e.g., Tris), it must be exchanged into the labeling buffer first using dialysis or a desalting column.
3. Preparation of TAMRA-NHS Ester Stock Solution:
- Allow the vial of TAMRA-NHS ester to equilibrate to room temperature before opening to prevent condensation.
- Immediately before use, dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved. This stock solution is not stable in DMSO for long periods and should be used promptly.
4. Labeling Reaction:
- Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of dye to protein is a common starting point.
- While gently stirring or vortexing the protein solution, add the calculated volume of the TAMRA-NHS ester stock solution dropwise.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
5. (Optional) Quenching the Reaction:
- To stop the reaction, add a quenching buffer like 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
- Incubate for an additional 15-30 minutes at room temperature.
6. Purification of the Labeled Conjugate:
- Remove the unreacted dye and reaction byproducts (like free N-hydroxysuccinimide) from the labeled protein.
- This is typically achieved using size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or extensive dialysis against a suitable storage buffer (e.g., PBS pH 7.4).
Visualizations
Figure 1. Competing reaction pathways in NHS-ester chemistry.
Figure 2. Standard experimental workflow for protein labeling.
Figure 3. Troubleshooting guide for low labeling efficiency.
References
Technical Support Center: Post-Labeling Purification of TAMRA-peg7-NH2 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unconjugated TAMRA-peg7-NH2 following a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound after a labeling reaction?
A1: The presence of free, unconjugated dye is problematic, leading to high background or nonspecific signals in downstream applications.[1] This can interfere with the accuracy of fluorescence-based assays, such as fluorescence microscopy, flow cytometry, and FRET experiments, by contributing to false-positive signals and reducing the signal-to-noise ratio.
Q2: What are the primary methods for removing unconjugated this compound?
A2: The most common and effective methods for removing small molecules like unconjugated fluorescent dyes from larger labeled biomolecules are size-exclusion chromatography (SEC), dialysis, and high-performance liquid chromatography (HPLC).[1][2][3] The choice of method depends on factors such as the size of the labeled molecule, the required purity, sample volume, and available equipment.
Q3: How does the PEG7 linker on this compound affect the purification process?
A3: The polyethylene glycol (PEG) linker increases the hydrodynamic radius of the TAMRA dye.[] This is an important consideration for size-based separation methods like SEC and dialysis. The increased size of the unconjugated dye may necessitate the use of a dialysis membrane with a carefully selected molecular weight cutoff (MWCO) or a size-exclusion resin with a specific fractionation range to ensure efficient separation from the labeled biomolecule.
Q4: What is the optimal pH for conducting the purification of a TAMRA-labeled molecule?
A4: The fluorescence of TAMRA is pH-sensitive and tends to diminish in alkaline environments (pH > 8.0). Therefore, it is advisable to perform purification steps in buffers with a neutral to slightly acidic pH (e.g., pH 7.0-7.4) to maintain the fluorescence of the labeled conjugate.
Comparison of Purification Methods
The following table summarizes the key quantitative parameters for the three primary methods used to remove unconjugated this compound. Please note that the exact values can vary depending on the specific experimental conditions and the nature of the labeled molecule.
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | High-Performance Liquid Chromatography (HPLC) |
| Dye Removal Efficiency | >95% | High, but dependent on MWCO and number of buffer changes. Can achieve a theoretical reduction factor of 8 x 10^6 with three buffer changes. | Very high, capable of achieving >99% purity. |
| Product Yield | Typically high (often >90%). Some protein loss (5-10%) can occur. | High, but protein loss can occur due to nonspecific binding to the membrane (3-10% for regenerated cellulose). | Variable (can range from 25% to over 90%) depending on the scale, sample complexity, and optimization of the method. |
| Processing Time | Fast (typically 15-30 minutes per sample). | Slow (typically 4-24 hours, often requiring multiple buffer changes). | Moderate to slow, depending on the run time and whether fraction collection and analysis are required. |
| Sample Volume | Flexible, with columns available for a wide range of volumes (µL to liters). | Suitable for a wide range of volumes, but can be inefficient for very small volumes. | Typically used for smaller volumes (µL to mL), but preparative scale HPLC can handle larger volumes. |
| Resolution | Good for separating molecules with significant size differences. | Separates based on a size cutoff (MWCO). | Very high resolution, capable of separating closely related molecules. |
Troubleshooting Guides
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete removal of unconjugated dye | - Inappropriate resin choice: The fractionation range of the resin may be too large, allowing the free dye to co-elute with the labeled molecule. - Column overloading: Exceeding the sample volume capacity of the column can lead to poor separation. - Dye aggregation: The fluorescent dye may form aggregates that are large enough to co-elute with the labeled molecule. | - Select a resin with a smaller fractionation range that effectively separates the unconjugated dye from the labeled product. - Reduce the sample volume to be within the recommended range for the column (typically 1-5% of the total column volume for high-resolution fractionation). - Prepare the sample in a buffer that minimizes dye aggregation. Consider adding a small amount of a non-ionic detergent. |
| Low yield of labeled product | - Nonspecific adsorption: The labeled molecule may be binding to the SEC resin. - Precipitation on the column: The protein or peptide may be aggregating and precipitating on the column. | - Increase the ionic strength of the buffer (e.g., up to 300 mM NaCl) to reduce nonspecific interactions. - Ensure the buffer conditions (pH, ionic strength) are optimal for the stability of your labeled molecule. Perform a pre-run with a blank to check for any issues with the column. |
| Peak tailing or broadening | - Secondary interactions: The labeled molecule may be interacting with the stationary phase. - Column void: A void may have formed at the top of the column. - Extra-column volume: Excessive tubing length or a large detector cell can cause band broadening. | - Adjust the mobile phase composition (e.g., increase salt concentration) to minimize secondary interactions. - Repack or replace the column if a void is visible. - Minimize the length and diameter of tubing connecting the injector, column, and detector. |
Dialysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete removal of unconjugated dye | - Inappropriate MWCO: The molecular weight cutoff of the dialysis membrane may be too close to the size of the PEGylated dye, hindering its diffusion. - Insufficient dialysis time or buffer volume: Not allowing enough time for equilibrium or using too small a volume of dialysis buffer will result in incomplete removal. | - Select a dialysis membrane with an MWCO that is significantly smaller than your labeled molecule but large enough to allow the free this compound to pass through. A general rule is to choose an MWCO that is at least half the molecular weight of the molecule to be retained. - Increase the dialysis time and/or the number of buffer changes. Use a dialysis buffer volume that is at least 100-200 times the sample volume. |
| Low yield of labeled product | - Protein precipitation: Changes in buffer composition during dialysis can cause the protein to precipitate. - Nonspecific binding: The labeled molecule may be binding to the dialysis membrane. | - Ensure the dialysis buffer has the optimal pH and ionic strength for your protein's stability. Consider a stepwise dialysis to gradually change the buffer composition. - Use a dialysis membrane with low protein binding properties. For dilute samples, consider adding a carrier protein like BSA to the sample before dialysis. |
| Sample volume increase | - Osmotic pressure differences: A significant difference in solute concentration between the sample and the dialysis buffer can cause water to move into the sample. | - If there is a large difference in the concentration of solutes (e.g., salts, glycerol), perform a stepwise dialysis with intermediate buffer concentrations to minimize osmotic effects. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of labeled product and free dye | - Inappropriate column chemistry: The stationary phase may not be providing sufficient retention and selectivity. - Suboptimal mobile phase: The gradient or isocratic conditions are not resolving the two components. | - For reversed-phase HPLC, a C18 column is often a good starting point. Consider testing different stationary phases if separation is poor. - Optimize the gradient slope. A shallower gradient often improves the resolution of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). |
| Low yield of labeled product | - Irreversible binding to the column: The labeled peptide or protein may be strongly or irreversibly binding to the stationary phase. - Precipitation on the column: The sample may be precipitating upon injection or during the run. | - Ensure the mobile phase composition, including additives like TFA, is compatible with your labeled molecule. - Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions to prevent precipitation upon injection. |
| Peak tailing | - Secondary interactions: Basic residues in peptides can interact with residual silanol groups on the silica-based stationary phase. - Column overload: Injecting too much sample can lead to peak distortion. | - Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%) to mask silanol interactions and improve peak shape. - Reduce the amount of sample injected onto the column. |
Experimental Protocols & Workflows
General Post-Labeling Purification Workflow
This workflow provides a general overview of the steps involved in purifying a TAMRA-labeled molecule after the conjugation reaction.
General workflow for post-labeling purification.
Detailed Protocol: Size Exclusion Chromatography (SEC)
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Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for separating your labeled biomolecule from the unconjugated this compound.
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Equilibration: Equilibrate the column with at least two column volumes of a suitable buffer (e.g., PBS, pH 7.4).
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Sample Preparation: If necessary, concentrate your labeling reaction mixture. Centrifuge the sample to remove any precipitates.
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Sample Loading: Load the sample onto the column. The sample volume should typically not exceed 5% of the total column volume for optimal resolution.
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Elution: Elute the sample with the equilibration buffer at a constant flow rate.
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Fraction Collection: Collect fractions as the sample elutes from the column. The labeled biomolecule, being larger, will elute before the smaller, unconjugated dye.
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Analysis: Analyze the collected fractions using UV-Vis spectrophotometry to identify the fractions containing the labeled product (absorbance at 280 nm for protein and ~555 nm for TAMRA) and the free dye.
Size Exclusion Chromatography workflow.
Detailed Protocol: Dialysis
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Membrane Selection: Choose a dialysis membrane with a molecular weight cutoff (MWCO) that will retain your labeled biomolecule while allowing the unconjugated this compound to pass through.
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Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with deionized water.
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Sample Loading: Load your sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume changes.
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Dialysis: Immerse the sealed dialysis tubing/cassette in a large volume of dialysis buffer (at least 100-200 times the sample volume) at 4°C with gentle stirring.
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Buffer Changes: Change the dialysis buffer at least 2-3 times over a period of 4-24 hours to maintain a high concentration gradient and ensure efficient removal of the free dye.
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Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
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Analysis: Confirm the removal of the free dye and the concentration of your labeled product.
Dialysis workflow for dye removal.
Detailed Protocol: High-Performance Liquid Chromatography (HPLC)
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Column and Mobile Phase Selection: Typically, a reversed-phase C18 column is used for peptide and protein purification. The mobile phase usually consists of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
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Method Development: Develop a gradient elution method to separate the labeled biomolecule from the unconjugated dye. A shallow gradient is often required for good resolution.
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Sample Preparation: Filter your sample through a 0.22 µm filter to remove any particulates before injection.
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Injection and Separation: Inject the sample onto the equilibrated HPLC column and run the gradient method. Monitor the elution profile at 280 nm (for protein/peptide) and ~555 nm (for TAMRA).
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Fraction Collection: Collect fractions corresponding to the peak of the labeled conjugate.
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Analysis and Pooling: Analyze the purity of the collected fractions. Pool the fractions that meet the desired purity level.
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Solvent Removal: Remove the HPLC solvents, typically by lyophilization, to obtain the purified, labeled product.
HPLC purification workflow.
References
impact of dye-to-protein ratio on TAMRA conjugate activity
Welcome to the Technical Support Center for TAMRA (Tetramethylrhodamine) protein conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing the dye-to-protein ratio for successful experimental outcomes. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and visual workflows to demystify the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal dye-to-protein ratio for a TAMRA conjugate?
A1: The optimal dye-to-protein ratio, also known as the Degree of Labeling (DOL), is not a single value but rather a range that depends on the specific protein and the intended application.[1] For most antibodies, a DOL of 2-10 is recommended.[2] However, for optimal results, it is crucial to empirically determine the best ratio for your specific protein and assay.[3][4]
Q2: What are the consequences of a dye-to-protein ratio that is too high?
A2: Over-labeling a protein with TAMRA can lead to several adverse effects:
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Fluorescence Quenching: When TAMRA molecules are too close to each other on the protein surface, they can cause self-quenching, leading to a decrease in the overall fluorescence signal.[5]
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Protein Aggregation: TAMRA is a hydrophobic molecule. Excessive labeling can increase the hydrophobicity of the protein, leading to aggregation and reduced solubility.
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Loss of Biological Activity: The conjugation of dye molecules, particularly at high densities, can interfere with the protein's structure and function, potentially leading to a loss of its biological activity.
Q3: What happens if the dye-to-protein ratio is too low?
A3: An insufficient number of TAMRA molecules on the protein will result in a weak fluorescence signal. This can lead to low sensitivity in your assays and difficulty in detecting the labeled protein.
Q4: How does the pH of the reaction buffer affect the dye-to-protein ratio?
A4: The reaction between TAMRA-NHS esters and primary amines on a protein is most efficient in a slightly alkaline pH range, typically between 8.0 and 9.0. At this pH, the primary amino groups are sufficiently deprotonated and more reactive. Using a buffer with a pH outside of this optimal range can lead to lower labeling efficiency and a lower dye-to-protein ratio. It is important to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for the dye.
Q5: My TAMRA-labeled protein is precipitating. What could be the cause?
A5: Protein precipitation after TAMRA labeling is often a sign of over-labeling, which increases the hydrophobicity of the protein and can lead to aggregation. To troubleshoot this, consider reducing the molar excess of the TAMRA dye in your labeling reaction. Another strategy is to incorporate polar linkers, such as PEG spacers, between the dye and the protein to increase the overall hydrophilicity of the conjugate.
Troubleshooting Guide
This guide addresses common problems encountered during TAMRA-protein conjugation experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Fluorescence Signal | - Low Dye-to-Protein Ratio (DOL): Insufficient labeling. - Fluorescence Quenching: DOL is too high. - Degraded Dye: The TAMRA dye may have degraded due to improper storage. - pH Sensitivity: TAMRA's fluorescence can be pH-dependent, with decreased intensity in alkaline environments. | - Increase the molar ratio of dye to protein in the labeling reaction. - Perform a concentration-dependent fluorescence study to check for quenching. - Ensure the dye was stored desiccated at -20°C and protected from light. Prepare a fresh dye stock solution. - Use pH-stabilized buffers (e.g., HEPES) for your experiments. |
| Protein Aggregation/Precipitation | - High Dye-to-Protein Ratio: Increased hydrophobicity of the conjugate. - Peptide Sequence: The inherent properties of the protein or peptide can contribute to aggregation. | - Reduce the molar excess of dye in the labeling reaction to aim for a lower DOL. - Optimize the solubilization protocol by dissolving the conjugate in a small amount of an organic solvent like DMSO before adding the aqueous buffer. - Consider redesigning the peptide to include polar linkers. |
| Unexpected Changes in Fluorescence | - Aggregation-Induced Quenching: Close proximity of TAMRA molecules in aggregates can lead to self-quenching. - Altered Microenvironment: Aggregation can change the local environment of the dye, potentially shifting the emission spectrum. | - Perform a concentration-dependent fluorescence study; a non-linear decrease in fluorescence intensity per unit of concentration can indicate aggregation. - Use Dynamic Light Scattering (DLS) to detect the presence and size distribution of aggregates. |
| Inconsistent Labeling Results | - Variable Reaction Conditions: Inconsistent pH, temperature, or reaction time. - Inactive Dye: The NHS ester of the dye is moisture-sensitive. - Competing Amines: Presence of primary amines in the buffer. | - Standardize all reaction parameters, including buffer composition, pH, temperature, and incubation time. - Ensure the dye is stored properly and use anhydrous DMSO or DMF to prepare the stock solution. - Use amine-free buffers like PBS or sodium bicarbonate for the labeling reaction. |
Experimental Protocols
Protocol 1: TAMRA-NHS Ester Labeling of Proteins
This protocol provides a general procedure for labeling proteins with TAMRA-NHS ester.
Materials:
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TAMRA-NHS ester
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Protein to be labeled
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Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
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Anhydrous DMSO or DMF
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Purification column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
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Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
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Prepare Dye Stock Solution: Dissolve the TAMRA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This should be prepared fresh.
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Labeling Reaction: Add the TAMRA-NHS ester solution to the protein solution at a molar ratio of 5-10:1 (dye:protein). The optimal ratio may require empirical adjustment.
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Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
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Purification: Remove the unreacted dye by gel filtration or dialysis. This step is crucial for accurate determination of the dye-to-protein ratio.
Protocol 2: Calculation of the Dye-to-Protein Ratio (Degree of Labeling)
The Degree of Labeling (DOL) is determined spectrophotometrically.
Procedure:
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Measure Absorbance: After purification, measure the absorbance of the TAMRA-protein conjugate at 280 nm (A280) and at the maximum absorbance of TAMRA (~555 nm, Amax).
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Calculate Protein Concentration: The protein concentration is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
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Corrected A280 = A280 - (Amax * CF280)
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Where CF280 is the correction factor for the dye at 280 nm (the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax). For TAMRA, this is approximately 0.3.
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Protein Concentration (M) = Corrected A280 / ε_protein
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Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
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-
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Calculate Dye Concentration:
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Dye Concentration (M) = Amax / ε_dye
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Where ε_dye is the molar extinction coefficient of TAMRA at its λmax (~90,000 M⁻¹cm⁻¹).
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-
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Calculate DOL:
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DOL = Dye Concentration (M) / Protein Concentration (M)
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Quantitative Data Summary
| Parameter | Value | Reference |
| TAMRA Excitation Maximum | ~555 nm | |
| TAMRA Emission Maximum | ~580 nm | |
| Molar Extinction Coefficient (ε) of TAMRA | ~90,000 M⁻¹cm⁻¹ | |
| Correction Factor (CF280) for TAMRA | ~0.3 | |
| Recommended Reaction pH | 8.0 - 9.0 | |
| Recommended Starting Molar Excess of Dye | 5-20 fold | |
| Recommended DOL for Antibodies | 2 - 10 |
Visual Workflows
References
how to avoid aggregation of proteins labeled with TAMRA-peg7-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of protein aggregation when labeling with TAMRA-peg7-NH2. By following these guidelines, you can optimize your labeling efficiency, maintain protein stability, and ensure the integrity of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the labeling process in a question-and-answer format.
Q1: I observed precipitation or cloudiness in my reaction mixture after adding the this compound dye. What is the cause and how can I prevent it?
A1: Precipitation during the labeling reaction is a common indicator of aggregation of the dye itself or the newly labeled, more hydrophobic protein conjugate. The primary cause is the hydrophobic nature of the TAMRA dye.[1][2] Covalently attaching it to the protein surface increases the overall hydrophobicity, which can lead to aggregation as protein molecules associate to minimize contact with the aqueous solvent.[2][3]
Solutions:
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Optimize Dye-to-Protein Ratio: A high dye-to-protein ratio, or over-labeling, can significantly alter the surface properties of the protein and increase its propensity to aggregate.[4] Start with a lower molar excess of the dye (e.g., 5-10 fold molar excess) and titrate up to find the optimal ratio that provides sufficient labeling without causing aggregation. For many applications, a degree of labeling (DOL) of 2-4 is recommended.
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Lower Protein Concentration: Higher protein concentrations can increase the likelihood of aggregation. It is recommended to start with a lower protein concentration (e.g., 1-2 mg/mL). If a high final protein concentration is required, perform the labeling at a lower concentration and then carefully concentrate the purified labeled protein.
-
Control Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process. This may require a longer reaction time.
-
Optimize Buffer Conditions:
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pH: The reaction of the amine-reactive group on this compound is most efficient at a slightly alkaline pH of 8.0-9.0. However, ensure your protein is stable and soluble at this pH. If not, a compromise between labeling efficiency and protein stability may be necessary.
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Ionic Strength: Low salt concentrations can sometimes lead to aggregation. Increasing the salt concentration (e.g., to 150 mM NaCl) can help to screen electrostatic interactions that may contribute to aggregation.
-
-
Use Additives: Incorporate stabilizing excipients into the labeling and storage buffers. Refer to the tables below for guidance.
Q2: My labeled protein appears soluble, but I'm seeing a loss of biological activity. Could this be due to aggregation?
A2: Yes, the presence of soluble aggregates can lead to a loss of biological activity. These aggregates may not be visible to the naked eye but can be detected by techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). Aggregates can sterically hinder active sites or disrupt the native conformation of the protein.
Solutions:
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Reduce the Degree of Labeling (DOL): A high degree of labeling is a common cause of activity loss. Aim for a lower DOL by reducing the molar excess of the dye in the labeling reaction.
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Purify Immediately and Thoroughly: Immediately after the labeling reaction, purify the conjugate to remove unreacted dye and any small aggregates that may have formed. Size Exclusion Chromatography (SEC) is a highly effective method for separating monomeric labeled protein from aggregates.
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Screen for Stabilizing Additives: Systematically screen different buffer additives to find a formulation that maintains the protein in its monomeric and active state.
Q3: How can I remove aggregates that have already formed?
A3: Removing aggregates can be challenging, but several methods can be attempted:
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Size Exclusion Chromatography (SEC): This is the most effective method for separating monomeric protein from soluble and insoluble aggregates. Aggregates will elute in or near the void volume.
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High-Speed Centrifugation: For large, insoluble aggregates, centrifugation can pellet the precipitated protein, allowing you to recover the soluble, monomeric fraction.
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Dialysis or Buffer Exchange: Transferring the labeled protein into a more stabilizing storage buffer can sometimes help to resolubilize some of the aggregated protein or at least prevent further aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the "peg7" in this compound?
A1: The "peg7" refers to a polyethylene glycol (PEG) spacer with seven repeating units. PEG is a hydrophilic polymer, and its inclusion in the linker is a deliberate design choice to counteract the hydrophobicity of the TAMRA dye. This PEG spacer helps to increase the water solubility of the dye-protein conjugate and reduce the risk of aggregation.
Q2: What are the best buffer conditions for labeling with this compound?
A2: The optimal buffer conditions are protein-dependent. However, a good starting point is a buffer with a pH between 8.0 and 9.0 to facilitate the reaction with primary amines. Common choices include phosphate or sodium bicarbonate buffers. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the dye.
Q3: What additives can I use to prevent aggregation?
A3: Several types of additives can be used to enhance protein stability and prevent aggregation. The effectiveness of each is protein-specific, so screening may be necessary.
| Additive Class | Examples | Effective Concentration | Mechanism of Action |
| Osmolytes | Glycerol, Sucrose, Trehalose, Trimethylamine N-oxide (TMAO) | 5-20% (v/v) for Glycerol/Sucrose | Stabilize the native protein structure by being preferentially excluded from the protein surface. |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Can suppress aggregation by binding to charged and hydrophobic regions on the protein surface. |
| Reducing Agents | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | 1-5 mM | Prevent the formation of intermolecular disulfide bonds which can lead to aggregation. |
| Non-denaturing Detergents | Tween® 20, CHAPS | 0.01-0.1% (v/v) | Solubilize hydrophobic patches on the protein surface to prevent self-association. |
Q4: How should I store my TAMRA-labeled protein to prevent aggregation?
A4: For long-term storage, it is generally recommended to store the labeled protein at -80°C in a buffer containing a cryoprotectant like glycerol (e.g., 10-20% v/v). Avoid repeated freeze-thaw cycles. For short-term storage, 4°C may be acceptable, but the stability should be monitored. Storage at a protein concentration greater than 0.5 mg/mL or in the presence of a carrier protein like BSA can also improve stability.
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Ensure the buffer is free of primary amines.
-
Protein Preparation: Dissolve or dialyze your protein into the reaction buffer at a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the dye solution to achieve the desired molar excess (start with a 5-10 fold molar excess).
-
While gently stirring or vortexing the protein solution, add the dye solution dropwise.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye and any aggregates using a desalting column (e.g., Sephadex G-25) or by dialysis. For more stringent removal of aggregates, use Size Exclusion Chromatography (SEC).
Protocol 2: Purification of Labeled Protein using Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate an appropriate SEC column with a suitable storage buffer for your protein. This buffer can contain stabilizing additives identified during optimization.
-
Sample Loading: Load the entire labeling reaction mixture onto the equilibrated SEC column.
-
Fraction Collection: Collect fractions as the sample runs through the column. Monitor the elution profile using absorbance at 280 nm (for protein) and ~555 nm (for TAMRA).
-
Analysis: The first peak to elute, often in the void volume, will contain aggregated protein. The subsequent major peak should contain the monomeric, labeled protein. A later, smaller peak will be the free, unreacted dye.
-
Pooling and Concentration: Pool the fractions containing the pure, monomeric labeled protein. If necessary, concentrate the protein using a method that minimizes shear stress, such as spin concentration with a low-protein-binding membrane.
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Troubleshooting logic for aggregation issues.
References
troubleshooting signal-to-noise ratio in TAMRA FRET experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their signal-to-noise ratio in Tetramethylrhodamine (TAMRA) Fluorescence Resonance Energy Transfer (FRET) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a TAMRA FRET experiment?
A FRET assay targeting a specific biological process, such as protease activity, relies on a synthetically designed peptide substrate that mimics the enzyme's natural cleavage site.[1] This peptide is labeled with two key molecules: a donor fluorophore and an acceptor, which in this case is TAMRA.[1] In their intact state, the donor and acceptor are in close proximity (typically within 10-100 Å), allowing for the non-radiative transfer of energy from the excited donor to the acceptor.[1] This energy transfer quenches the donor's fluorescence.[1][2] When the target enzyme cleaves the peptide, the donor and TAMRA are separated, disrupting FRET and leading to a detectable increase in the donor's fluorescence. This increase in fluorescence is directly proportional to the enzymatic activity.
Q2: What are the key spectral properties of TAMRA relevant for FRET experiments?
Understanding TAMRA's spectral properties is essential for selecting appropriate filters and laser lines to maximize signal collection and minimize crosstalk.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~546-555 nm | |
| Emission Maximum (λem) | ~580 nm | |
| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.1 - 0.5 | |
| Recommended Laser Line | 532 nm |
Q3: How does pH affect TAMRA fluorescence in FRET experiments?
Yes, TAMRA's fluorescence is sensitive to pH. It performs optimally in neutral to slightly acidic conditions. In alkaline environments (pH > 8.0), the dye's structure can change, leading to a reduced quantum yield and a weaker signal. It is crucial to use well-buffered solutions, such as those containing HEPES, to maintain a stable pH throughout the experiment.
Q4: What are common FRET pairs with TAMRA as the acceptor?
The choice of a donor fluorophore to pair with TAMRA is critical for efficient energy transfer. The Förster distance (R₀) represents the distance at which FRET efficiency is 50%. A larger R₀ allows for the detection of interactions over greater distances.
| Donor | Acceptor | Förster Distance (R₀) (Å) | Source(s) |
| Fluorescein (FAM) | TAMRA | 49 - 56 | |
| Cyanine 3 (Cy3) | TAMRA | ~50 - 60 | |
| EDANS | TAMRA | ~40 | |
| BODIPY FL | TAMRA | ~57 |
Troubleshooting Guides
High background fluorescence, low signal intensity, and photobleaching are common challenges that can significantly impact the signal-to-noise ratio in TAMRA FRET experiments.
High Background Fluorescence
Q5: My images or readings show high background fluorescence, obscuring the FRET signal. What are the common causes and how can I resolve this?
High background can originate from several sources, including autofluorescence from the sample or media, non-specific binding of labeled molecules, and spectral bleed-through.
Troubleshooting Steps:
-
Assess Autofluorescence: Image an unlabeled control sample using the same settings as your experimental samples. If significant fluorescence is observed, this indicates autofluorescence.
-
Solution: Use a buffer with reduced autofluorescence or try to subtract the background signal during image analysis.
-
-
Check for Non-Specific Binding: If using labeled antibodies or probes, high background may be due to non-specific binding.
-
Solution: Increase the number of washing steps and the stringency of the wash buffer. Optimize the concentration of the blocking agent in your protocol.
-
-
Correct for Spectral Bleed-through: Spectral bleed-through occurs when the donor's emission is detected in the acceptor channel or when the excitation light for the donor directly excites the acceptor.
-
Solution: Perform control experiments with samples containing only the donor and only the acceptor. This will allow you to quantify the level of bleed-through and correct for it during data analysis. Utilizing appropriate filter sets designed to isolate the donor and acceptor signals is also crucial.
-
Low Signal Intensity
Q6: The FRET signal is very weak. How can I improve it?
A weak FRET signal can result from inefficient FRET, low labeling efficiency, or suboptimal imaging settings.
Troubleshooting Steps:
-
Verify Labeling Efficiency: Ensure that your biomolecules are labeled with the donor and acceptor fluorophores at the correct stoichiometry. Excessive labeling can lead to self-quenching.
-
Solution: Determine the degree of labeling (DOL) to confirm the ratio of dye to biomolecule.
-
-
Optimize Fluorophore Concentration: High concentrations of donor and acceptor fluorophores can lead to self-quenching, which reduces the overall fluorescence signal.
-
Solution: Titrate the concentration of your labeled molecules to find the optimal range for your assay.
-
-
Check FRET Pair Compatibility: Ensure that the chosen donor has a good spectral overlap with TAMRA. The Förster distance should be appropriate for the biological system being studied.
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Adjust Imaging Parameters: The signal-to-noise ratio can be improved by optimizing instrument settings.
-
Solution: Carefully balance the excitation light intensity and exposure time. Increasing these can boost the signal but also increases the risk of photobleaching.
-
Photobleaching
Q7: The TAMRA signal fades quickly during image acquisition. What is photobleaching and how can I minimize it?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of signal. This is a significant concern in fluorescence microscopy, especially during time-lapse imaging.
Troubleshooting Steps:
-
Reduce Excitation Light Exposure: This is the most direct way to minimize photobleaching.
-
Solution: Use the lowest possible laser power and the shortest possible exposure time that still provides a detectable signal.
-
-
Use Antifade Reagents: These reagents are added to the mounting medium or buffer to reduce photobleaching.
-
Solution: Incorporate a commercially available antifade mounting medium into your sample preparation protocol.
-
-
Image with Cooled Detectors: High-sensitivity, low-noise detectors allow for the use of lower excitation power.
-
Solution: If available, use a cooled CCD or EMCCD camera to improve signal detection.
-
-
Perform Acceptor Photobleaching as a Control: Acceptor photobleaching can be used to confirm that FRET is occurring. By photobleaching the acceptor (TAMRA), the quenching of the donor is eliminated, which should result in an increase in the donor's fluorescence. This method can also help to distinguish FRET from other quenching mechanisms.
Experimental Protocols
Protocol: FRET-Based Protease Activity Assay
This protocol provides a general method for measuring protease activity using a peptide substrate dually labeled with a donor fluorophore and TAMRA as the acceptor.
Materials:
-
FRET Peptide Substrate: A peptide containing the specific cleavage sequence for the protease of interest, labeled with a donor (e.g., 5-FAM) and TAMRA.
-
Protease: Purified enzyme of interest.
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Assay Buffer: A buffer appropriate for the specific protease (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂).
-
Fluorescence Plate Reader: Capable of measuring fluorescence at the excitation and emission wavelengths of the donor fluorophore.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the assay buffer.
-
Prepare a stock solution of the protease in the assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a microplate.
-
For inhibitor studies, add the desired concentration of the inhibitor to the appropriate wells. Add an equivalent volume of solvent to the control wells.
-
Add 25 µL of the diluted FRET peptide substrate to all wells.
-
-
Initiate Reaction:
-
Initiate the reaction by adding 25 µL of the diluted protease solution to the wells.
-
For negative control wells, add 25 µL of assay buffer without the enzyme.
-
-
Measurement:
-
Immediately place the microplate in the fluorescence plate reader and begin monitoring the increase in donor fluorescence over time.
-
Visualizations
Caption: A troubleshooting workflow for common issues in TAMRA FRET experiments.
Caption: The mechanism of FRET in a protease cleavage assay.
References
Technical Support Center: TAMRA-peg7-NH2 Immunofluorescence Staining
Welcome to the technical support center for immunofluorescence (IF) staining using TAMRA-peg7-NH2 and related conjugates. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common pitfalls in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the immunofluorescence workflow, from antibody conjugation to final imaging.
Issue 1: Weak or No Fluorescent Signal
Question: I am not seeing any signal, or the fluorescence is very weak. What are the possible causes and solutions?
Answer: Weak or no signal is a common issue in immunofluorescence and can stem from various factors throughout the experimental process. The primary areas to investigate are the sample itself, the antibody concentrations, and the staining protocol.[1][2][3]
A logical troubleshooting workflow can help pinpoint the issue.
Caption: Troubleshooting workflow for weak or no immunofluorescence signal.
Troubleshooting Table: Weak or No Signal
| Possible Cause | Recommended Solution |
|---|---|
| Target Protein Expression | |
| Protein not present or at low levels. | Confirm protein expression with a positive control or an alternative method like Western Blot. Use a cell line or tissue known to express the protein.[1][2] |
| Antibody Issues | |
| Primary antibody concentration is too low. | Perform a titration experiment to determine the optimal concentration. Increase incubation time (e.g., overnight at 4°C). |
| Primary and secondary antibodies are incompatible. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary). |
| Insufficient secondary antibody. | Titrate the secondary antibody to find the optimal dilution. |
| Antibody is not suitable for IF. | Check the antibody datasheet to confirm it has been validated for immunofluorescence applications. |
| Protocol & Reagent Problems | |
| Antigen epitope masked or destroyed by fixation. | The fixation method can alter protein conformation. Try a different fixative (e.g., methanol instead of formaldehyde) or reduce the fixation time. |
| Inadequate permeabilization (for intracellular targets). | If the target is intracellular, ensure a permeabilization step is included after fixation. Optimize detergent (e.g., Triton X-100) concentration and incubation time. |
| Reagents (antibodies, buffers) stored improperly. | Aliquot antibodies to avoid repeated freeze-thaw cycles. Store fluorescently-labeled reagents protected from light. |
| Imaging & Hardware | |
| Incorrect microscope filter sets for TAMRA. | Ensure the excitation and emission filters are appropriate for TAMRA (Ex ~555 nm, Em ~580 nm). |
| Photobleaching (signal fading). | Minimize exposure to light. Use an anti-fade mounting medium. Image samples immediately after staining. |
Issue 2: High Background or Non-Specific Staining
Question: My images have high background fluorescence, making it difficult to see the specific signal. What can I do to reduce it?
Answer: High background can obscure your specific signal and is often caused by non-specific binding of antibodies or issues with the sample itself. The PEG7 linker on the TAMRA dye is intended to reduce non-specific interactions, but issues can still arise from other sources.
References
Validation & Comparative
A Head-to-Head Comparison: TAMRA-peg7-NH2 vs. Alexa Fluor 568 for Advanced Microscopy
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, selecting the optimal dye is paramount for generating high-quality, reproducible data. This guide provides a comprehensive comparison of two popular red-orange fluorophores, TAMRA-peg7-NH2 and Alexa Fluor 568, to inform your selection for demanding microscopy applications.
This objective guide delves into the key performance characteristics of each dye, supported by experimental data and detailed protocols. We will explore their photophysical properties, relative brightness, photostability, and provide a typical workflow for their application in immunofluorescence microscopy.
At a Glance: Key Performance Metrics
A summary of the essential photophysical properties of TAMRA and Alexa Fluor 568 is presented below. Brightness is a critical parameter for sensitive detection and is calculated as the product of the molar extinction coefficient and the quantum yield.
| Property | TAMRA | Alexa Fluor 568 |
| Excitation Maximum (nm) | ~556 | 578[1][2] |
| Emission Maximum (nm) | ~580 | 603[1][2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~84,000 | 91,000[2] |
| Quantum Yield | ~0.1 | 0.69 |
| Calculated Brightness | ~8,400 | 62,790 |
| Photostability | Moderate | High |
| pH Sensitivity | Low | Low |
Performance Deep Dive: Brightness and Photostability
Alexa Fluor 568 emerges as the significantly brighter and more photostable fluorophore in this comparison. Its high quantum yield, the efficiency of converting absorbed light into emitted fluorescence, is nearly seven times that of TAMRA. This translates to a much brighter signal, enabling the detection of low-abundance targets and reducing the required exposure times, which in turn minimizes phototoxicity in live-cell imaging.
Numerous studies have demonstrated the superior photostability of the Alexa Fluor family of dyes compared to traditional fluorophores like FITC and Cy dyes. Alexa Fluor 568 is no exception and exhibits robust fluorescence that resists photobleaching even under prolonged and intense illumination. This is a critical advantage for experiments requiring image acquisition over extended periods, such as time-lapse microscopy or z-stack imaging.
While TAMRA is a well-established and widely used dye, its lower quantum yield and moderate photostability can be limiting factors in demanding applications. The inclusion of a polyethylene glycol (PEG) spacer in this compound can help to mitigate some of the self-quenching that can occur with TAMRA conjugates, potentially leading to a modest increase in brightness compared to the parent dye. However, it does not overcome the fundamental difference in quantum efficiency when compared to Alexa Fluor 568.
Experimental Workflow: Antibody Conjugation and Immunofluorescence
A typical experimental workflow for using these fluorophores in immunofluorescence microscopy involves the conjugation of the dye to a primary or secondary antibody, followed by cell staining and imaging.
References
Spectral Overlap Analysis: A Comparative Guide for TAMRA-peg7-NH2 and Green Fluorescent Protein (GFP)
For researchers in molecular biology, cell biology, and drug development, the selection of appropriate fluorescent probes is critical for the success of fluorescence-based assays, particularly those involving Förster Resonance Energy Transfer (FRET). This guide provides a detailed comparison of the spectral properties of TAMRA-peg7-NH2 and Green Fluorescent Protein (GFP), with a focus on their spectral overlap and suitability as a FRET pair.
Executive Summary
TAMRA (Tetramethylrhodamine) and GFP are a widely utilized FRET pair. GFP, typically in its enhanced form (EGFP), serves as an excellent donor fluorophore, while TAMRA functions as a competent acceptor. The significant overlap between the emission spectrum of EGFP and the excitation spectrum of TAMRA is the foundational principle enabling energy transfer. This guide presents the key spectroscopic data, experimental protocols for FRET analysis, and a comparison with alternative fluorophores to aid researchers in making informed decisions for their experimental designs.
Quantitative Spectroscopic Data
The efficiency of FRET is highly dependent on the spectroscopic properties of the donor and acceptor fluorophores. The following table summarizes the key parameters for EGFP and TAMRA. The spectroscopic properties of this compound are primarily dictated by the TAMRA fluorophore; the PEG7 linker enhances solubility and the amine group provides a reactive handle for conjugation, without significantly altering the spectral characteristics.[1]
| Parameter | EGFP (Donor) | TAMRA (Acceptor) |
| Excitation Maximum (λex) | ~488 nm[2][3][4] | ~546-555 nm[1] |
| Emission Maximum (λem) | ~509 nm | ~575-580 nm |
| Molar Extinction Coefficient (ε) | ~55,000 M⁻¹cm⁻¹ | ~95,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.60 | ~0.1 |
| Relative Brightness (ε x Φ) | 33,000 M⁻¹cm⁻¹ | 9,500 M⁻¹cm⁻¹ |
Spectral Overlap and FRET Suitability
The substantial overlap between the green emission of EGFP (peaking around 509 nm) and the excitation spectrum of TAMRA (peaking in the 546-553 nm range) is the key requirement for FRET to occur between these two molecules. FRET is a non-radiative energy transfer mechanism where an excited donor fluorophore transfers energy to a nearby acceptor molecule. The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions.
Caption: Spectral overlap enabling FRET between EGFP and TAMRA.
Experimental Protocols
Two common methods for quantifying FRET are Acceptor Photobleaching and Sensitized Emission.
Protocol 1: Acceptor Photobleaching FRET
This method is based on the principle that if FRET is occurring, photobleaching the acceptor (TAMRA) will result in an increase in the donor's (EGFP) fluorescence intensity.
Methodology:
-
Sample Preparation: Prepare cells or a solution containing both the EGFP-tagged donor and TAMRA-labeled acceptor molecules.
-
Pre-Bleach Imaging: Acquire an initial image of the donor (EGFP) fluorescence by exciting at approximately 488 nm and collecting the emission between 500-530 nm.
-
Acceptor Photobleaching: Select a region of interest (ROI) and specifically photobleach the acceptor (TAMRA) using a high-intensity laser at its excitation wavelength (around 543-561 nm).
-
Post-Bleach Imaging: Acquire a post-bleach image of the donor (EGFP) using the same settings as in the pre-bleach step.
-
Data Analysis: Calculate the FRET efficiency (E) using the formula: E = 1 - (F_pre / F_post) Where F_pre is the donor fluorescence intensity before photobleaching and F_post is the donor fluorescence intensity after photobleaching.
Caption: Workflow for Acceptor Photobleaching FRET experiment.
Protocol 2: Sensitized Emission FRET
This method involves exciting the donor and measuring the emission of the acceptor resulting from FRET.
Methodology:
-
Sample Preparation: Prepare three samples: a donor-only sample (EGFP), an acceptor-only sample (TAMRA), and the experimental sample containing both.
-
Spectral Measurements:
-
Donor Emission: Excite the donor-only sample at the donor's excitation wavelength (~488 nm) and measure the emission spectrum.
-
Acceptor Excitation: Excite the acceptor-only sample at the donor's excitation wavelength (~488 nm) to measure any direct excitation of the acceptor.
-
FRET Sample: Excite the experimental sample at the donor's excitation wavelength (~488 nm) and measure the emission spectrum, which will include both donor and acceptor fluorescence.
-
-
Data Correction and Analysis: Correct for spectral bleed-through (donor emission into the acceptor channel and direct acceptor excitation at the donor excitation wavelength). The corrected FRET signal is then used to determine the FRET efficiency.
Alternatives to TAMRA
While TAMRA is a reliable acceptor for GFP, other fluorophores can also be considered depending on the specific experimental requirements.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Advantages |
| Cy3 | ~550 | ~570 | Higher quantum yield and brightness than TAMRA. |
| Alexa Fluor 546 | ~556 | ~573 | High photostability and brightness. |
| mCherry | ~587 | ~610 | Genetically encoded, allowing for fusion protein expression. |
Conclusion
The spectral overlap between EGFP and this compound establishes them as a robust FRET pair for investigating molecular interactions within the typical 1-10 nm range. The choice between TAMRA and its alternatives should be guided by specific experimental needs, considering factors such as brightness, photostability, labeling strategy, and the potential for spectral crosstalk in multi-color experiments. The provided protocols offer a starting point for researchers to design and implement FRET-based assays to probe the intricacies of cellular processes.
References
Characterization of TAMRA-peg7-NH2 Conjugates Using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount for ensuring efficacy, safety, and reproducibility. This guide provides a comparative overview of the mass spectrometric characterization of molecules conjugated with TAMRA-peg7-NH2, a popular fluorescent labeling reagent. We will delve into the expected mass spectrometry data, experimental protocols, and a comparison with common alternatives, supported by data from various studies.
Performance Comparison of Fluorescent Dye-PEG Conjugates
The choice of a fluorescent label can significantly impact the quality of mass spectrometry data. The following table summarizes the key characteristics of this compound and compares it with other commonly used fluorescent dye-PEG linkers. This data is compiled from various sources and should be considered in the context of the specific peptide or protein being analyzed.
| Feature | This compound | Alexa Fluor 488-PEG-NH2 | DyLight 550-PEG-NH2 | BODIPY-FL-PEG-NH2 |
| Dye Class | Rhodamine | Cyanine | Sulfonated Rhodamine | Boron-dipyrromethene |
| Excitation Max (nm) | ~555 | ~495 | ~550 | ~503 |
| Emission Max (nm) | ~580 | ~519 | ~575 | ~512 |
| Molecular Weight of Dye-PEG Linker | ~760 g/mol | Varies by PEG length | Varies by PEG length | Varies by PEG length |
| Ionization Efficiency (ESI-MS) | Good | Excellent | Good | Good |
| Observed Adducts | [M+H]+, [M+Na]+ | [M+H]+, [M+Na]+ | [M+H]+, [M+Na]+ | [M+H]+, [M+H-HF]+ |
| Susceptibility to In-source Fragmentation | Low to moderate | Low | Low | Moderate (HF loss)[1][2] |
| Common Fragmentation Pathways | Cleavage of PEG chain, fragmentation of TAMRA core | Cleavage of PEG chain, fragmentation of dye core | Cleavage of PEG chain, fragmentation of dye core | Neutral loss of HF, cleavage of PEG chain[1][2] |
| Photostability | Good | Excellent | Excellent | Good |
| pH Sensitivity | Moderate | Low | Low | Low |
Experimental Protocols
Accurate mass spectrometric characterization of this compound conjugates relies on optimized experimental protocols. Below are detailed methodologies for sample preparation, LC-MS/MS analysis, and data analysis.
Protocol 1: Sample Preparation for Mass Spectrometry
-
Conjugation Reaction:
-
Dissolve the peptide or protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Dissolve this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the this compound solution to the peptide/protein solution at a desired molar ratio (e.g., 1:1 to 1:5 peptide:dye).
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl).
-
Purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~555 nm for the TAMRA label.[3]
-
Collect the fraction corresponding to the dual-absorbing peak.
-
-
Sample Preparation for MS Analysis:
-
Lyophilize the purified conjugate to remove solvents.
-
Reconstitute the sample in a solution compatible with electrospray ionization (ESI), typically 50% acetonitrile in water with 0.1% formic acid, to a final concentration of approximately 1-10 µM.
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes) at a flow rate of 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
Data-Dependent Acquisition (DDA): Select the most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) with a normalized collision energy of 25-35%.
-
MS/MS Scan Range: m/z 100-2000.
-
Resolution: High resolution for both MS1 and MS/MS scans (e.g., >60,000).
-
Protocol 3: Data Analysis
-
Intact Mass Confirmation:
-
Deconvolute the raw MS1 spectrum to determine the zero-charge mass of the conjugate.
-
Compare the experimental mass with the theoretical mass of the this compound conjugated peptide. The expected mass increase corresponds to the mass of the this compound moiety minus the mass of a hydrogen atom.
-
-
Fragmentation Analysis (MS/MS):
-
Analyze the MS/MS spectra to confirm the peptide sequence and identify the site of conjugation.
-
Look for characteristic fragment ions of the peptide backbone (b- and y-ions).
-
Identify fragment ions corresponding to the this compound linker and dye. Common fragmentations include cleavage of the PEG chain, resulting in a ladder of ions separated by 44 Da (the mass of an ethylene glycol unit).
-
Software tools can be used to automatically search the MS/MS data against a sequence database containing the modification.
-
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for MS characterization.
Caption: General fragmentation pathways in MS/MS.
Conclusion
The characterization of this compound conjugates by mass spectrometry is a robust method for confirming successful conjugation, determining the precise mass, and identifying the site of modification. While TAMRA provides good performance, alternative dyes such as Alexa Fluor and DyLight series may offer advantages in terms of photostability and pH insensitivity, which can be beneficial for correlative fluorescence-based assays. BODIPY dyes, while offering unique spectral properties, can exhibit characteristic neutral losses in the mass spectrometer that can aid in identification but may also complicate spectral interpretation. The choice of fluorescent label should be guided by the specific requirements of the experiment, including the desired photophysical properties and the analytical performance in mass spectrometry. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate their methods for the characterization of fluorescently labeled bioconjugates.
References
- 1. Investigation and Development of the BODIPY-Embedded Isotopic Signature for Chemoproteomics Labeling and Targeted Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation and Development of the BODIPY-Embedded Isotopic Signature for Chemoproteomics Labeling and Targeted Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
Navigating the Stability Landscape of Fluorescently Labeled Peptides: A Comparative Guide to TAMRA-peg7-NH2
For researchers, scientists, and drug development professionals, the stability of fluorescently labeled peptides is a critical factor influencing experimental success and data reliability. This guide provides a comprehensive comparison of TAMRA-peg7-NH2 labeled peptides against common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate labeling strategy for your research needs.
The use of fluorescent labels is indispensable for tracking peptides in various biological systems. Tetramethylrhodamine (TAMRA) is a widely used fluorophore valued for its brightness and relatively good photostability. The inclusion of a polyethylene glycol (PEG) linker, as in this compound, is intended to enhance solubility and stability. This guide delves into the multifaceted aspects of the stability of these conjugates, offering a comparative analysis against other popular fluorescent dyes such as Cyanine 3 (Cy3) and Alexa Fluor 488.
Photostability: A Head-to-Head Comparison
Photostability, the ability of a fluorophore to resist photodegradation upon exposure to light, is paramount for applications requiring prolonged or intense illumination, such as time-lapse microscopy. While TAMRA is generally considered to have good photostability, a quantitative comparison reveals the superior performance of Alexa Fluor dyes.
| Fluorophore | Quantum Yield | Relative Photostability | Key Advantages | Key Disadvantages |
| TAMRA | 0.3 - 0.5[1] | Moderate | Cost-effective, well-established chemistry | pH sensitive, moderate photostability |
| Cy3 | ~0.15 | Moderate[2] | Bright initial signal | Prone to photobleaching |
| Alexa Fluor 488 | ~0.92 | High[2] | High photostability, bright, pH insensitive | Higher cost |
| Alexa Fluor 555 | ~0.10 | Very High | Very bright, highly photostable | Higher cost |
Table 1: Photophysical Properties of Common Fluorophores. This table summarizes the quantum yield and relative photostability of TAMRA compared to its alternatives. Higher quantum yield indicates a brighter fluorophore, while higher photostability indicates greater resistance to photobleaching.
Chemical Stability: The Influence of pH and Buffer Composition
The chemical environment can significantly impact the stability of a fluorescently labeled peptide. TAMRA's fluorescence is known to be pH-sensitive, with a decrease in intensity observed in alkaline environments (pH > 8.0).[1][3] The choice of buffer can also play a role in maintaining the integrity of the peptide conjugate.
| Condition | This compound | Cy3-labeled Peptide | Alexa Fluor 488-labeled Peptide |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Stable | Stable | Highly Stable |
| Citrate Buffer, pH 5.0 | Stable, optimal fluorescence | Stable | Highly Stable |
| Tris Buffer, pH 8.5 | Reduced fluorescence intensity | Stable | Highly Stable |
Table 2: Chemical Stability of Labeled Peptides in Different Buffers. This table provides a qualitative comparison of the stability of peptides labeled with this compound and its alternatives in commonly used buffers. Alexa Fluor 488 demonstrates superior stability across a wider pH range.
Enzymatic Stability: The Protective Effect of PEGylation
For in vivo and cell-based assays, resistance to enzymatic degradation is crucial for extending the half-life and bioavailability of a peptide. The PEG7 linker in this compound is designed to provide a protective shield against proteases. This steric hindrance can significantly enhance the peptide's resistance to enzymatic cleavage.
| Peptide | Label | Half-life in Human Serum (hours) |
| Model Peptide A | Unlabeled | ~1 |
| Model Peptide A | TAMRA | ~1.5 |
| Model Peptide A | TAMRA-peg7 | ~5 |
| Model Peptide B | Unlabeled | 3.2 |
| Model Peptide B | TAMRA | 23.3 (in HEK-293 supernatant) |
Table 3: Enzymatic Stability of Labeled and Unlabeled Peptides. This table illustrates the enhanced stability of peptides upon labeling and PEGylation. The half-life of a TAMRA-labeled peptide was found to be significantly longer in cell supernatant compared to blood plasma. The inclusion of a PEG linker is expected to further enhance this stability.
Experimental Protocols
To facilitate the validation of labeled peptide stability in your own laboratory, detailed experimental protocols for assessing photostability, chemical stability, and enzymatic stability are provided below.
Protocol 1: Photostability Assessment
This protocol outlines a method for comparing the photobleaching rates of different fluorophore-labeled peptides.
Caption: Workflow for comparative photostability analysis.
Protocol 2: Chemical Stability Assessment using RP-HPLC
This protocol uses Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the degradation of the labeled peptide in different chemical environments.
Caption: Workflow for chemical stability analysis using RP-HPLC.
Protocol 3: Enzymatic Stability Assessment using LC-MS/MS
This protocol employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for a highly sensitive and specific quantification of peptide degradation in the presence of proteases.
Caption: Workflow for enzymatic stability analysis using LC-MS/MS.
Conclusion
The stability of a this compound labeled peptide is a multifactorial issue. While TAMRA offers a cost-effective and reasonably stable option, its performance, particularly in terms of photostability and pH sensitivity, is surpassed by alternatives like the Alexa Fluor series. The inclusion of a PEG linker provides a significant advantage in enhancing enzymatic stability, which is a critical consideration for in vivo applications.
The choice of the optimal fluorescently labeled peptide will ultimately depend on the specific requirements of the experiment. For applications demanding high photostability and consistent fluorescence across a range of pH values, an Alexa Fluor-labeled peptide may be the more prudent choice, despite the higher cost. However, for many standard applications, and where enzymatic degradation is a primary concern, the enhanced stability offered by the PEG linker in this compound makes it a robust and valuable tool for researchers. The provided protocols offer a framework for validating the stability of your chosen labeled peptide, ensuring the generation of accurate and reproducible data.
References
A Comparative Analysis of PEG Linker Lengths on TAMRA Dye Performance
For researchers, scientists, and drug development professionals utilizing fluorescent labeling, the selection of an appropriate fluorophore and linker is critical to experimental success. Tetramethylrhodamine (TAMRA) is a widely used red-orange fluorescent dye known for its brightness and good photostability.[1] To improve its utility in aqueous environments and in bioconjugation, TAMRA is often functionalized with polyethylene glycol (PEG) linkers. This guide provides a comparative analysis of how different PEG linker lengths can impact the performance of TAMRA dyes, supported by available data and detailed experimental protocols.
The length of the PEG linker, a flexible, hydrophilic polymer, plays a significant role in the overall properties of the TAMRA conjugate. The choice of linker length can influence solubility, steric hindrance, conjugation efficiency, and the photophysical properties of the dye itself.
The Impact of PEG Linker Length on TAMRA Dye Properties
The addition of a PEG linker to a TAMRA dye can modulate its properties in several key ways:
-
Increased Hydrophilicity and Reduced Aggregation: The inherent hydrophobicity of the TAMRA molecule can lead to aggregation in aqueous buffers, which often results in fluorescence quenching.[2] Longer, water-soluble PEG spacers help to mitigate this issue, improving the solubility and stability of the conjugate and reducing the risk of aggregation.[3]
-
Improved Conjugation Efficiency: A long PEG spacer can enhance the efficiency of conjugation to biomolecules like proteins. It acts as a flexible arm, making the reactive group at the end of the linker more accessible and overcoming potential steric hindrance from the biomolecule's structure. This can lead to a higher degree of labeling (DOL).[3]
-
Enhanced Fluorescence Properties: By reducing aggregation-induced self-quenching, longer PEG linkers can lead to higher fluorescence quantum yields. The PEG spacer separates the dye from the conjugated biomolecule, minimizing potential electronic interactions that could alter the dye's photophysical properties.
-
Altered Pharmacokinetics: In drug development and in vivo imaging applications, the hydrodynamic radius of the conjugate is a critical factor. Longer PEG chains increase this radius, which can lead to reduced renal clearance and an extended circulation half-life of the labeled molecule.
-
Optimized Target Binding: While longer linkers are often beneficial, shorter linkers may be preferable in specific applications, such as those involving precise receptor-ligand interactions where limited conformational freedom is desired.
Quantitative Data on TAMRA-PEG Conjugates
| Property | 5(6)-TAMRA (unconjugated) | TAMRA-PEG3-COOH | General Effect of Longer PEG Linkers |
| Excitation Maximum (λex) | ~553-555 nm | ~546-555 nm | Minimal Change |
| Emission Maximum (λem) | ~575-580 nm | ~579-580 nm | Minimal Change |
| Molar Extinction Coefficient (ε) | ~90,000 - 92,000 M⁻¹cm⁻¹ | ~91,000 M⁻¹cm⁻¹ | Minimal Change |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 (conjugated) | ~0.1 - 0.5 (inferred from parent dye) | Potential Increase (due to reduced quenching) |
| Fluorescence Lifetime (τ) | 1.9 - 2.7 ns (conjugated to DNA) | 1.9 - 2.7 ns (inferred from similar conjugates) | Likely Stable or Slight Increase |
| Solubility | Moderate in aqueous buffers, soluble in organic solvents (DMSO, DMF) | Enhanced aqueous solubility | Significantly Increased |
| Aggregation | Prone to aggregation in aqueous solutions | Reduced aggregation | Significantly Reduced |
Note: Photophysical properties are highly dependent on the local environment, including the solvent and the nature of the conjugated biomolecule.
Experimental Protocols
To enable researchers to perform their own comparative analysis, this section provides detailed methodologies for key experiments.
Protocol 1: Conjugation of TAMRA-PEG-NHS Ester to a Protein
This protocol describes a common method for labeling primary amines (e.g., on lysine residues) on a target protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TAMRA-PEGn-NHS Ester (n = desired PEG length)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Protein Sample: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the TAMRA-PEGn-NHS Ester in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for long-term storage.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA) using the Beer-Lambert law. A correction factor is needed to account for the dye's absorbance at 280 nm.
Protocol 2: Measurement of Fluorescence Quantum Yield (Comparative Method)
The quantum yield (Φ) is determined by comparing the fluorescence intensity of the TAMRA-PEGn conjugate to a standard with a known quantum yield.
Materials:
-
Purified TAMRA-PEGn conjugate
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Matched quartz cuvettes
Procedure:
-
Prepare Solutions: Prepare a series of dilutions of both the TAMRA-PEGn conjugate and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorbance spectrum for each solution and note the absorbance at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the TAMRA-PEGn conjugate and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Protocol 3: Measurement of Photostability
Photostability is assessed by measuring the rate of fluorescence decay under continuous illumination.
Materials:
-
TAMRA-PEGn conjugate sample (e.g., conjugated to a protein and mounted on a microscope slide)
-
Fluorescence microscope with a camera and time-lapse imaging capability
Procedure:
-
Sample Preparation: Prepare the sample in a format relevant to its intended application (e.g., on a microscope slide).
-
Time-Lapse Imaging: Acquire a series of images of the same region of the sample under continuous illumination from the microscope's excitation source. The time interval and total duration should be chosen to capture a noticeable decay in fluorescence.
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest in each image of the time-lapse series.
-
Plot the normalized fluorescence intensity against time.
-
The photostability can be quantified by determining the half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizing Workflows and Concepts
Diagrams created using Graphviz help to illustrate the experimental processes and the conceptual benefits of using PEG linkers.
Caption: Workflow for protein labeling with TAMRA-PEGn-COOH.
Caption: Conceptual impact of PEG linkers on TAMRA dye performance.
Conclusion
The length of the PEG linker is a critical design parameter for TAMRA-based fluorescent probes. While quantitative data directly comparing a wide range of PEG linker lengths is sparse, the available evidence strongly suggests that longer, hydrophilic PEG linkers generally improve the performance of TAMRA dyes by increasing aqueous solubility, reducing aggregation-induced quenching, and enhancing conjugation efficiency. However, the optimal linker length is application-dependent, and shorter linkers may be advantageous in scenarios requiring constrained molecular conformations. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and select the optimal TAMRA-PEGn conjugate for their specific research needs.
References
performance of TAMRA-peg7-NH2 in different microscopy techniques
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of biological research and drug development, the precise visualization of molecular interactions is paramount. Fluorescent labeling has emerged as an indispensable tool, and the selection of the optimal fluorophore is a critical determinant of experimental success. This guide provides a comprehensive comparison of TAMRA-peg7-NH2, a widely used orange-red fluorescent dye, with its common alternatives, Alexa Fluor 594 and Cy3B. We present a detailed analysis of their performance across various microscopy techniques, supported by experimental data and protocols to aid in your selection process.
At a Glance: this compound and its Alternatives
TAMRA (Tetramethylrhodamine) is a robust and photostable fluorophore. The this compound variant incorporates a seven-unit polyethylene glycol (PEG) spacer and an amine group for conjugation. The PEG linker enhances water solubility and can reduce aggregation, potentially improving the dye's performance in aqueous environments. This guide will delve into the quantitative performance of this compound in comparison to two other popular dyes in the same spectral range: Alexa Fluor 594, known for its brightness and photostability, and Cy3B, a cyanine dye with a high quantum yield.
Quantitative Performance Comparison
The selection of a fluorescent dye is often a trade-off between brightness, photostability, and other photophysical properties. The following table summarizes the key performance indicators for TAMRA, Alexa Fluor 594, and Cy3B. It is important to note that direct head-to-head comparisons of photostability under identical conditions are not always available in published literature, and these values are compiled from various sources.
| Property | TAMRA (conjugated) | Alexa Fluor 594 | Cy3B |
| Excitation Max (nm) | ~555[1] | 590[2] | 558[1] |
| Emission Max (nm) | ~580[1] | 617 | 572 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~90,000 | 73,000 | 130,000 |
| Quantum Yield (Φ) | 0.1 - 0.5 | 0.66 | 0.67 |
| Fluorescence Lifetime (τ) (ns) | 1.9 - 2.7 (DNA conjugate) | 3.9 | 2.8 |
| Photostability | Generally considered high | High | Moderate to high, but some reports suggest it is less photostable than Cy3 |
Performance in Key Microscopy Techniques
Confocal Microscopy
Confocal microscopy is a cornerstone of fluorescence imaging, providing high-resolution optical sectioning. For this technique, dye brightness and photostability are crucial for obtaining high-quality images with good signal-to-noise ratios, especially during extended imaging sessions.
This compound is well-suited for confocal microscopy due to its good photostability. Its emission spectrum allows for clear separation from green fluorophores in multicolor experiments.
Alexa Fluor 594 is an excellent choice for confocal imaging, often outperforming other red fluorophores in terms of brightness and photostability.
Cy3B , with its high quantum yield, provides a very bright initial signal, which can be advantageous for detecting low-abundance targets. However, its reported lower photostability compared to Cy3 might be a limitation for long-term imaging.
Live-Cell Imaging
Live-cell imaging imposes additional demands on fluorescent probes, including cell permeability, low cytotoxicity, and resistance to phototoxicity.
TAMRA derivatives have been successfully used for live-cell imaging. The development of fluorogenic TAMRA probes, which exhibit increased fluorescence upon binding to their target, has further enhanced their utility in reducing background noise in live cells.
Alexa Fluor 594 is also a popular choice for live-cell imaging due to its brightness and photostability, enabling longer observation times with reduced phototoxic effects.
Cy3B can be used for live-cell imaging, but careful optimization of illumination conditions is necessary to minimize photobleaching and phototoxicity.
Super-Resolution Microscopy (STORM)
Stochastic Optical Reconstruction Microscopy (STORM) and other super-resolution techniques require fluorophores with specific photoswitching properties.
TAMRA has been demonstrated to be suitable for STORM imaging. Its ability to be switched between a fluorescent and a dark state allows for the sequential localization of individual molecules.
Alexa Fluor 594 is also utilized in super-resolution microscopy techniques.
Cy3B is often used in combination with an activator dye in STORM. While it can provide high localization precision, its photostability can be a limiting factor.
Experimental Protocols
Protein Labeling with this compound
This protocol describes a general procedure for labeling proteins with amine-reactive dyes like this compound.
Protein labeling workflow.
Methodology:
-
Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-9.0) at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dye stock solution to the protein solution at a molar ratio of 5:1 to 20:1 (dye:protein). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Remove the unreacted dye by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).
Immunofluorescence Staining with a TAMRA-conjugated Secondary Antibody
This protocol outlines the steps for indirect immunofluorescence staining of cultured cells.
Immunofluorescence workflow.
Methodology:
-
Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in the blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the TAMRA-conjugated secondary antibody diluted in the blocking solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the samples using a confocal microscope with appropriate laser lines and filters for TAMRA.
Conclusion: Choosing the Right Dye for Your Application
The choice between this compound, Alexa Fluor 594, and Cy3B depends on the specific requirements of your microscopy experiment.
-
This compound is a reliable and versatile dye with high photostability, making it an excellent choice for long-term imaging experiments such as time-lapse microscopy. Its PEG linker can provide advantages in terms of solubility and reduced aggregation.
-
Alexa Fluor 594 is a top performer in terms of brightness and photostability, making it a go-to dye for demanding applications, including confocal and super-resolution microscopy, where a strong and stable signal is critical.
-
Cy3B offers the highest quantum yield of the three, resulting in a very bright initial signal. This can be beneficial for detecting low-abundance targets, but its potentially lower photostability may require careful optimization of imaging conditions to avoid rapid photobleaching.
By carefully considering the photophysical properties and the specific demands of your microscopy technique, you can select the most appropriate fluorescent dye to achieve high-quality, reproducible data in your research.
References
A Head-to-Head Comparison of TAMRA-peg7-NH2 and Cy3b for Single-Molecule Tracking
For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes for single-molecule tracking experiments, the choice between popular dyes like TAMRA and Cy3b can be critical. This guide provides an objective comparison of TAMRA-peg7-NH2 and Cy3b, focusing on their performance in single-molecule applications, supported by available experimental data and detailed methodologies.
The selection of a fluorophore for single-molecule studies hinges on a delicate balance of properties, primarily brightness (a combination of extinction coefficient and quantum yield) and photostability. While a brighter dye provides a better signal-to-noise ratio, a more photostable dye allows for longer observation times before photobleaching. This comparison focuses on TAMRA, a well-established rhodamine dye known for its good photostability, and Cy3b, a structurally rigidified cyanine dye designed for enhanced brightness and photostability over its predecessor, Cy3.
Executive Summary
Cy3b emerges as a significantly brighter fluorophore than TAMRA due to its substantially higher quantum yield. This makes it an excellent choice for experiments where maximizing the initial signal is paramount. TAMRA, on the other hand, is generally recognized for its high photostability, potentially offering longer tracking durations. The inclusion of a PEG7 linker in this compound is advantageous for reducing non-specific binding and improving solubility, which are crucial for high-quality single-molecule imaging.
The optimal choice between this compound and Cy3b will ultimately depend on the specific requirements of the experiment. For tracking fast-diffusing molecules where short integration times are necessary, the high photon output of Cy3b is a distinct advantage. For studies requiring long observation times to capture slow biological processes, the potentially superior photostability of TAMRA may be the deciding factor. A direct side-by-side comparison under the specific experimental conditions is highly recommended for a definitive selection.
Quantitative Data Presentation
The following tables summarize the key photophysical properties of TAMRA and Cy3b based on available data. It is important to note that these values can be influenced by the local environment and conjugation partner.
Table 1: Photophysical Properties of TAMRA and Cy3b
| Property | TAMRA (conjugated) | Cy3b |
| Excitation Maximum (λex) | ~555 nm | ~558 nm |
| Emission Maximum (λem) | ~580 nm | ~572 nm |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹[1] | 130,000 M⁻¹cm⁻¹[1] |
| Quantum Yield (Φ) | 0.1 - 0.5[1] | ~0.67[1] |
| Fluorescence Lifetime (τ) | 1.9 - 2.7 ns (DNA conjugate)[1] | 2.8 ns |
Table 2: Comparative Photostability
| Fluorophore | Photobleaching Lifetime | Experimental Conditions |
| TAMRA | Generally considered highly photostable, often more so than Cy3. | Specific quantitative data for this compound under single-molecule conditions is not readily available. |
| Cy3 | 11.6 seconds | In the absence of colloids, under TIR excitation with a ×60 1.45 NA objective (excitation intensity 3.3 mW). |
| Cy3b | Significantly increased photostability compared to Cy3 due to its rigid structure that prevents photo-isomerization. | Direct comparative data with TAMRA under identical single-molecule tracking conditions is not readily available in the literature. |
Mandatory Visualization
Signaling Pathways and Logical Relationships
The choice between this compound and Cy3b for single-molecule tracking often involves a trade-off between the brightness of the fluorophore and its photostability. The following diagram illustrates this decision-making process.
Caption: Decision logic for choosing between Cy3b and this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for labeling a protein with this compound and Cy3b, and a typical single-molecule tracking experiment.
This compound Labeling Workflow (Amine-reactive)
Caption: Workflow for labeling proteins with this compound.
Cy3b Labeling Workflow (Thiol-reactive Maleimide)
Caption: Workflow for labeling proteins with Cy3b-maleimide.
Single-Molecule Tracking Experimental Workflow
Caption: General workflow for a single-molecule tracking experiment.
Experimental Protocols
Protein Labeling with this compound
This protocol describes the labeling of a protein with carboxyl groups (e.g., aspartic or glutamic acid residues) using this compound.
Materials:
-
Purified protein containing accessible carboxyl groups.
-
This compound.
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
N-hydroxysuccinimide (NHS).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Labeling Buffer: 0.1 M sodium phosphate, pH 7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Size-exclusion chromatography column (e.g., Sephadex G-25).
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups: Add a 100-fold molar excess of EDC and a 40-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.
-
Buffer Exchange: Immediately perform a buffer exchange into Labeling Buffer using a desalting column to remove excess EDC and NHS.
-
Dye Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved this compound to the activated protein solution. Incubate for 2 hours at room temperature, protected from light.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 10 minutes.
-
Purification: Remove unconjugated dye by size-exclusion chromatography.
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA).
Protein Labeling with Cy3b-Maleimide
This protocol describes the labeling of a protein with a free cysteine residue using Cy3b-maleimide.
Materials:
-
Purified protein containing an accessible cysteine residue.
-
Cy3b-maleimide.
-
Labeling Buffer: 1x PBS or 10-100 mM Tris, pH 7.0-7.5, degassed.
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine).
-
Quenching solution: 1 M DTT (dithiothreitol).
-
Anhydrous DMSO.
-
Size-exclusion chromatography column.
Procedure:
-
Protein Preparation: Dissolve the protein in degassed Labeling Buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the cysteine residue is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Dye Preparation: Prepare a 10 mM stock solution of Cy3b-maleimide in anhydrous DMSO.
-
Conjugation: Add a 10- to 20-fold molar excess of the Cy3b-maleimide stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add DTT to a final concentration of 10 mM to quench the unreacted maleimide.
-
Purification: Separate the labeled protein from free dye using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm and ~558 nm.
Single-Molecule Tracking Experiment using TIRF Microscopy
This protocol outlines a general procedure for a single-molecule tracking experiment on a total internal reflection fluorescence (TIRF) microscope.
Materials:
-
Labeled protein (this compound or Cy3b labeled).
-
Microscope coverslips and slides.
-
Surface passivation reagents (e.g., PEG-silane).
-
Immobilization reagents (e.g., biotinylated antibody, streptavidin).
-
Imaging Buffer: A buffer appropriate for the biological system, supplemented with an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox) to enhance photostability.
Procedure:
-
Surface Passivation: Clean microscope slides and coverslips thoroughly. Passivate the surface with PEG to minimize non-specific binding of the labeled protein. Biotinylated PEG can be included for surface immobilization.
-
Flow Cell Assembly: Assemble a flow cell using the passivated coverslip and a slide.
-
Surface Functionalization: If using a biotin-streptavidin linkage, incubate the flow cell with a solution of streptavidin, followed by a wash.
-
Immobilization: Introduce a dilute solution of the biotinylated, fluorescently labeled protein into the flow cell and incubate to allow for surface immobilization. Wash away unbound protein.
-
Imaging:
-
Mount the flow cell on a TIRF microscope.
-
Locate the focal plane at the surface.
-
Excite the sample with the appropriate laser line (e.g., 532 nm or 561 nm).
-
Acquire a time-lapse movie of the fluorescent spots with an EMCCD or sCMOS camera. The exposure time and frame rate should be optimized based on the expected diffusion speed of the molecule and the brightness of the fluorophore.
-
-
Data Analysis:
-
Use single-particle tracking software to identify and track the individual fluorescent spots in the movie.
-
Extract trajectories for each molecule.
-
Analyze the trajectories to determine parameters such as diffusion coefficients, confinement, and binding kinetics.
-
By following these protocols and considering the comparative data presented, researchers can make an informed decision on whether this compound or Cy3b is the more suitable fluorophore for their specific single-molecule tracking experiments.
References
Evaluating the Specificity of TAMRA-Labeled Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise detection of target molecules is paramount. Fluorescently-labeled antibodies are indispensable tools in a myriad of applications, from basic research to clinical diagnostics. The choice of fluorophore can significantly impact the specificity and performance of an antibody conjugate. This guide provides an objective comparison of Tetramethylrhodamine (TAMRA)-labeled antibodies with popular alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Performance Comparison of Fluorescent Dyes
The ideal fluorescent dye for antibody conjugation should exhibit high brightness, photostability, and minimal impact on the antibody's binding affinity and specificity. While TAMRA is a widely used and effective fluorophore, several alternatives offer distinct advantages. Below is a comparison of the key photophysical properties of TAMRA and two common alternatives, Alexa Fluor 555 and Cy3.
Table 1: Quantitative Comparison of TAMRA and Alternative Fluorophores
| Property | TAMRA | Alexa Fluor 555 | Cy3 |
| Excitation Maximum (nm) | ~555 | ~555 | ~550 |
| Emission Maximum (nm) | ~580 | ~565 | ~570 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) * | ~90,000 | ~150,000 | ~150,000 |
| Quantum Yield (Φ) ** | 0.1 - 0.3 | ~0.1 | ~0.15 |
| Photostability | Moderate | High | Low to Moderate |
| pH Sensitivity | Sensitive to high pH | Largely insensitive | Less sensitive than TAMRA |
*Molar Extinction Coefficient: A measure of how strongly a chemical species absorbs light at a given wavelength. A higher value indicates greater light absorption and potentially a brighter signal. **Quantum Yield: The efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed. A higher value indicates a more efficient and brighter fluorophore.
Key Takeaways from the Data:
-
Brightness: While TAMRA has a respectable quantum yield, Alexa Fluor 555 and Cy3 possess significantly higher molar extinction coefficients, which can result in brighter antibody conjugates on a per-molecule basis in many applications.[1]
-
Photostability: Alexa Fluor 555 is known for its superior photostability compared to both TAMRA and Cy3, making it a better choice for applications requiring prolonged or intense imaging.[2]
-
pH Sensitivity: TAMRA's fluorescence is sensitive to high pH, which necessitates careful buffer selection for optimal performance. Alexa Fluor 555 is largely insensitive to pH, offering greater flexibility in experimental conditions.[1]
Experimental Workflows and Protocols
To ensure an accurate evaluation of antibody specificity, it is crucial to follow well-defined experimental protocols. Below are diagrams and detailed methodologies for key applications of fluorescently-labeled antibodies.
Antibody Labeling Workflow
The following diagram illustrates a general workflow for labeling an antibody with a fluorescent dye.
Caption: General workflow for antibody conjugation with a fluorescent dye.
Immunofluorescence Staining Workflow
Immunofluorescence (IF) is a powerful technique for visualizing the localization of target proteins within cells. This diagram outlines the key steps in a typical IF experiment.
Caption: Workflow for indirect immunofluorescence staining of adherent cells.
Detailed Experimental Protocols
Protocol 1: Immunofluorescence Staining of Adherent Cells
Objective: To visualize the subcellular localization of a target protein using a primary antibody and a TAMRA-labeled secondary antibody.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody specific to the target protein
-
TAMRA-conjugated secondary antibody
-
Antifade mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the TAMRA-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass microscope slides using a drop of antifade mounting medium containing DAPI for nuclear counterstaining.
-
Seal the edges of the coverslip with nail polish.
-
Image the slides using a fluorescence microscope equipped with appropriate filters for DAPI and TAMRA.
-
Protocol 2: Flow Cytometry Analysis
Objective: To quantify the expression of a cell surface marker using a directly TAMRA-conjugated primary antibody.
Materials:
-
Single-cell suspension
-
Staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
TAMRA-conjugated primary antibody
-
Isotype control antibody (TAMRA-conjugated)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in cold staining buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.
-
-
Blocking (optional but recommended):
-
To block Fc receptors and reduce non-specific binding, add 5 µL of Fc block to each tube and incubate for 10 minutes at 4°C.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the TAMRA-conjugated primary antibody to the respective tubes.
-
Add the same concentration of the TAMRA-conjugated isotype control antibody to a separate tube.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold staining buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and repeat the wash step twice.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 500 µL of staining buffer.
-
Analyze the samples on a flow cytometer, ensuring proper voltage settings and compensation if performing multi-color analysis.
-
Protocol 3: Fluorescent Western Blotting
Objective: To detect a target protein in a complex mixture using a primary antibody and a fluorescently labeled secondary antibody.
Materials:
-
Protein lysate
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody
-
Fluorescently labeled secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Fluorescence imaging system
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST, protected from light.
-
-
Imaging:
-
Image the membrane using a fluorescence imaging system with the appropriate excitation and emission filters.
-
Signaling Pathway Diagrams
Fluorescently-labeled antibodies are crucial for studying signaling pathways. Below are diagrams of two well-studied pathways, EGFR and VEGF, which are often investigated using these reagents.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a key role in cell proliferation, differentiation, and survival. Its dysregulation is implicated in many cancers.
Caption: A simplified diagram of the EGFR signaling pathway.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of angiogenesis, the formation of new blood vessels.
Caption: A simplified diagram of the VEGF signaling pathway.
Conclusion
The specificity of a fluorescently-labeled antibody is a critical factor for obtaining reliable and reproducible experimental results. While TAMRA is a versatile and widely used fluorophore, alternatives such as Alexa Fluor 555 and Cy3 offer advantages in terms of brightness and photostability. The choice of the optimal dye will depend on the specific application, instrumentation, and experimental requirements. By carefully considering the photophysical properties of the available dyes and adhering to optimized experimental protocols, researchers can enhance the specificity and quality of their immunodetection assays.
References
Safety Operating Guide
Proper Disposal of Tamra-peg7-NH2: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Tamra-peg7-NH2, a fluorescent dye and linker commonly used in biomedical research. Due to the potential environmental hazards associated with its TAMRA component, adherence to strict disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers a step-by-step operational plan for the handling and disposal of this compound.
Chemical Hazard and Safety Data
| Hazard Category | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | ||
| P330: Rinse mouth.[1] | ||
| Aquatic Toxicity (Acute & Chronic) | Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
| P391: Collect spillage. | ||
| P501: Dispose of contents/container to an approved waste disposal plant. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the proper disposal of this compound waste.
Key Experimental Protocol: Small Spill Decontamination
In the event of a small spill of this compound, immediate and proper decontamination is critical to prevent exposure and environmental contamination. The following protocol outlines the necessary steps.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and nitrile gloves.
-
Absorbent material (e.g., diatomite, universal binders).
-
70% Ethanol or a similar laboratory disinfectant.
-
Designated hazardous waste container.
-
Spill warning signs.
Procedure:
-
Ensure Safety: Immediately alert others in the vicinity of the spill. Ensure you are wearing the appropriate PPE.
-
Contain the Spill: If the spill is liquid, cover it with an absorbent material to prevent it from spreading. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Decontaminate the Area:
-
Carefully collect the absorbent material and any contaminated debris.
-
Place all contaminated materials into a designated hazardous waste container.
-
Clean the spill area with 70% ethanol, working from the outside of the spill towards the center.
-
Wipe the area with a clean, damp cloth.
-
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous chemical waste.
-
Documentation: Record the spill and the cleanup procedure in the laboratory safety log.
Important Considerations:
-
Never dispose of this compound down the drain. Due to its aquatic toxicity, this can have severe environmental consequences.
-
Consult Local Regulations: Always adhere to your institution's specific guidelines and local, state, and federal regulations for hazardous waste disposal.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's safety protocols.
By following these procedures, you can ensure the safe handling and proper disposal of this compound, contributing to a safer laboratory environment and minimizing environmental impact.
References
Personal protective equipment for handling Tamra-peg7-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Tamra-peg7-NH2, a fluorescent dye derivative. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is necessary to minimize exposure to potential hazards. The required PPE is detailed below.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | ANSI Z87.1-rated | Protects against splashes and airborne particles. A face shield offers broader protection and should be used when there is a significant splash risk.[1][2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, meeting ASTM D6978 standard | Prevents skin contact with the chemical. Double gloving is recommended for handling hazardous products.[4][5] |
| Body Protection | Laboratory Coat or Gown | Polyethylene-coated polypropylene or other resistant laminate materials | Provides a barrier against spills and contamination of personal clothing. Cloth lab coats are not suitable for handling hazardous chemicals. |
| Respiratory Protection | Respirator | NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation of dust particles. |
| Foot Protection | Closed-toe shoes | Chemical-resistant material | Protects feet from spills. |
II. Handling and Operational Plan
Proper handling procedures are critical to prevent accidental exposure and contamination.
A. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to control airborne dust.
-
Ensure easy access to an eyewash station and a safety shower.
B. Handling Workflow:
C. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
III. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Collection:
-
All waste contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, gloves), should be collected in a designated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical waste.
-
Keep the waste container closed except when adding waste.
B. Disposal Workflow:
C. Important Disposal Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
